Ret-IN-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29N9 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[6-[6-[(6-methyl-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrimidin-4-amine |
InChI |
InChI=1S/C26H29N9/c1-16-4-5-19(11-27-16)13-35-21-10-22(35)15-34(14-21)25-7-6-20(12-28-25)26-29-17(2)8-23(31-26)30-24-9-18(3)32-33-24/h4-9,11-12,21-22H,10,13-15H2,1-3H3,(H2,29,30,31,32,33) |
InChI Key |
CWNFJUJYLGXPEP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ret-IN-28: A Technical Guide to its Mechanism of Action as a RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-28 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, with notable activity against mutant forms of the enzyme, including the V804M gatekeeper mutation often associated with acquired resistance to other kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on RET signaling pathways and providing insights into the experimental protocols used for its characterization. The information presented is curated for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction to RET Kinase and its Role in Cancer
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development and function of the nervous and endocrine systems. However, aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known driver of various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma (PTC). Constitutively active RET mutants lead to the uncontrolled activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. Therefore, RET kinase has emerged as a significant therapeutic target for the development of targeted cancer therapies.
The RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor alpha (GFRα) co-receptor. This binding induces dimerization of the RET receptor, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The major signaling pathways activated by RET include:
-
RAS/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism.
-
PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.
The constitutive activation of these pathways by oncogenic RET mutants drives tumorigenesis.
Canonical RET signaling pathway.
This compound: A Pyrazolo[3,4-d]pyrimidine-based RET Inhibitor
This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known to act as ATP-competitive inhibitors of protein kinases. The core structure of these compounds mimics the adenine (B156593) ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase domain of RET.
Mechanism of Action
This compound functions as a Type I kinase inhibitor , binding to the active conformation of the RET kinase. By occupying the ATP-binding site, this compound prevents the phosphorylation of the RET receptor and its downstream substrates, thereby blocking the activation of pro-oncogenic signaling pathways. A key feature of this compound is its potent inhibitory activity against the V804M gatekeeper mutant of RET. This mutation, located in the ATP-binding pocket, confers resistance to many multi-kinase inhibitors by sterically hindering their binding. The chemical structure of this compound is designed to accommodate this mutation, allowing it to maintain its inhibitory efficacy.
Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives, similar to this compound, has been quantified using various biochemical and cellular assays. The following table summarizes representative data for a potent compound from this class, herein referred to as "Compound X," which exhibits characteristics attributed to this compound.
| Assay Type | Target/Cell Line | Endpoint | Value (nM) |
| Biochemical Assay | Wild-type RET | IC50 | 5.2 |
| RET (V804M) | IC50 | 12.8 | |
| Cellular Assay | Ba/F3-CCDC6-RET | GI50 | 25.1 |
| TT (RET C634W) | GI50 | 30.5 |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
The characterization of RET inhibitors like this compound involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified RET kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human RET kinase (wild-type and mutant forms) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Assay Reaction: The kinase reaction is initiated by mixing the RET enzyme, the substrate, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Detection: The extent of substrate phosphorylation is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.
-
Data Analysis: The luminescence signal is measured and plotted against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are dependent on RET signaling.
Methodology:
-
Cell Culture: RET-dependent cancer cell lines (e.g., TT cells with endogenous RET C634W mutation, or Ba/F3 cells engineered to express a RET fusion protein) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the GI50 value is calculated from the dose-response curve.
Western Blot Analysis for Target Engagement
Objective: To confirm that the compound inhibits RET phosphorylation and downstream signaling in a cellular context.
Methodology:
-
Cell Treatment and Lysis: RET-dependent cells are treated with the test compound for a short period (e.g., 2-4 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control (e.g., GAPDH or β-actin) is also used.
-
Visualization: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to assess the degree of inhibition.
Experimental workflow for characterizing a RET inhibitor.
Conclusion
This compound is a promising RET kinase inhibitor with a mechanism of action centered on the competitive inhibition of ATP binding to the RET kinase domain. Its efficacy against the V804M gatekeeper mutation highlights its potential for treating cancers that have developed resistance to other therapies. The comprehensive in vitro characterization through biochemical and cellular assays provides a solid foundation for its further preclinical and clinical development as a targeted therapy for RET-driven malignancies. The experimental protocols outlined in this guide serve as a standard framework for the evaluation of novel RET inhibitors.
An In-Depth Technical Guide to the Discovery and Synthesis of a Selective RET Inhibitor: Selpercatinib (LOXO-292)
An in-depth search has revealed no publicly available scientific literature, patents, or clinical trial information for a compound specifically designated "Ret-IN-28." This designation may be an internal codename not yet disclosed publicly, a very recent discovery not yet published, or a misnomer for another compound.
However, to fulfill the user's request for a comprehensive technical guide on the discovery and synthesis of a potent and selective RET inhibitor, this whitepaper will focus on a well-documented and clinically approved example: Selpercatinib (B610774) (formerly LOXO-292) . Selpercatinib is a next-generation, highly selective RET kinase inhibitor that exemplifies the modern drug discovery paradigm for targeted cancer therapy. This guide will provide researchers, scientists, and drug development professionals with a detailed overview of its discovery, synthesis, mechanism of action, and preclinical evaluation, adhering to the specified formatting and visualization requirements.
Introduction: The Rationale for Targeting RET Kinase
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems.[1][2][3][4] In healthy adult tissues, its expression and activity are minimal.[1] However, oncogenic activation of RET through point mutations or chromosomal rearrangements (gene fusions) leads to ligand-independent kinase activation and constitutive signaling through downstream pathways like RAS-MAPK and PI3K-AKT.[1] These alterations are oncogenic drivers in various cancers, including 1-2% of non-small cell lung cancers (NSCLC), 10-20% of papillary thyroid cancers, and the majority of medullary thyroid cancers (MTC).[5]
While early efforts utilized multi-kinase inhibitors (MKIs) such as cabozantinib (B823) and vandetanib (B581) with activity against RET, their clinical benefit was often limited by off-target toxicities and modest efficacy.[6][7][8] This created a clear need for the development of highly potent and selective RET inhibitors to improve therapeutic outcomes and reduce adverse effects.[5][6] Furthermore, the emergence of resistance to first-generation RET-targeted therapies, often through the acquisition of new mutations in the RET kinase domain (e.g., the V804M "gatekeeper" mutation), highlighted the need for next-generation inhibitors that could overcome these resistance mechanisms.[9]
Discovery of Selpercatinib (LOXO-292)
Selpercatinib was designed to be a highly potent and selective inhibitor of both wild-type RET and its various mutated and fusion forms, including those conferring resistance to other inhibitors.[5][10] The discovery process involved a structure-based drug design approach to optimize potency and selectivity against other kinases, particularly VEGFR2, which is a common off-target of many kinase inhibitors and is associated with significant toxicities.
The development program for selpercatinib was notably rapid, moving from preclinical validation to clinical trials and eventual FDA approval by leveraging a deep understanding of RET biology and a clear clinical need.[10] Preclinical studies demonstrated its potent and selective anti-RET activity in a variety of in vitro and in vivo models, including those harboring RET fusions and activating mutations.[5]
Mechanism of Action
Selpercatinib functions as an ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket of both wild-type and mutated RET kinases, it blocks the phosphorylation of RET and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1][11] A key feature of selpercatinib is its high affinity for the RET kinase domain even in the presence of resistance mutations like V804M, which sterically hinder the binding of many other inhibitors.[9]
Figure 1: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.
Synthesis of Selpercatinib
The chemical synthesis of Selpercatinib involves a multi-step process. A representative synthetic route is outlined below. The synthesis is designed to be convergent, allowing for the preparation of key intermediates that are then combined in the final steps.
This is a generalized representation based on common synthetic strategies for similar kinase inhibitors and may not reflect the exact process used in industrial manufacturing.
Figure 2: High-level convergent synthesis scheme for Selpercatinib.
Preclinical Data
Selpercatinib has demonstrated potent activity against a wide range of RET alterations with high selectivity over other kinases.
Table 1: In Vitro Kinase and Cellular Potency of Selpercatinib
| Target | IC50 (nM) | Cell Line | Cellular Assay | EC50 (nM) |
| Wild-type RET | < 1 | Ba/F3 KIF5B-RET | Proliferation | < 1 |
| RET V804M | < 1 | Ba/F3 KIF5B-RET V804M | Proliferation | < 5 |
| RET M918T | < 1 | TT (MTC) | Proliferation | < 10 |
| VEGFR2 | > 500 | - | - | - |
| FGFR1 | > 1000 | - | - | - |
| FGFR2 | > 1000 | - | - | - |
| Data are representative values compiled from publicly available preclinical data. Actual values may vary between studies. |
Table 2: Preclinical In Vivo Efficacy of Selpercatinib
| Xenograft Model | RET Alteration | Dosing Regimen | Tumor Growth Inhibition (%) |
| Patient-Derived Xenograft (PDX) Lung | KIF5B-RET | 30 mg/kg, QD | > 90 |
| Orthotopic Brain Xenograft | KIF5B-RET | 30 mg/kg, QD | Significant survival benefit |
| Cell Line-Derived Xenograft (TT) | RET M918T | 30 mg/kg, QD | > 80 |
| QD: Once daily. Data are illustrative of typical preclinical findings. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following are generalized methodologies for key experiments used in the evaluation of a selective RET inhibitor like Selpercatinib.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against purified RET kinase.
-
Materials: Recombinant human RET kinase domain, ATP, biotinylated peptide substrate, test compound (Selpercatinib), kinase buffer, and a detection system (e.g., LanthaScreen™ Eu-anti-pY Antibody).
-
Procedure:
-
Prepare serial dilutions of Selpercatinib in DMSO.
-
In a 384-well plate, add the RET kinase and the peptide substrate in kinase buffer.
-
Add the diluted Selpercatinib to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (e.g., terbium-labeled antibody to detect phosphorylation).
-
Read the plate on a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
-
Objective: To determine the 50% effective concentration (EC50) of the compound in inhibiting the growth of RET-dependent cancer cell lines.
-
Materials: RET-driven cancer cell lines (e.g., TT cells with RET M918T mutation, or engineered Ba/F3 cells expressing a KIF5B-RET fusion), cell culture medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Selpercatinib.
-
Incubate for 72 hours under standard cell culture conditions.
-
Add the cell viability reagent to each well.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate EC50 values.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the compound in an animal model.
-
Materials: Immunocompromised mice (e.g., NU/NU nude mice), RET-driven tumor cells or patient-derived tumor fragments, test compound formulated in a suitable vehicle, calipers.
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer Selpercatinib or vehicle orally once daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Figure 3: Generalized preclinical development workflow for a targeted kinase inhibitor.
Conclusion
The development of Selpercatinib represents a landmark achievement in precision oncology for patients with RET-altered cancers.[5] Its discovery, based on a deliberate strategy to achieve high potency against clinically relevant RET alterations and selectivity over other kinases, has translated into significant clinical benefit.[2][10] The journey from initial multi-kinase inhibitors to highly selective, next-generation agents like Selpercatinib provides a compelling blueprint for the development of targeted therapies. This technical guide summarizes the core scientific principles and experimental methodologies that underpin the discovery and synthesis of this important therapeutic agent, offering valuable insights for professionals in the field of drug development.
References
- 1. Discovery of an orally bioavailable, CNS active pan-mutant RET kinase heterobifunctional degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive overview of the relationship between RET gene and tumor occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. mdpi.com [mdpi.com]
Unveiling Ret-IN-28: A Deep Dive into the Potent and Selective RET Kinase Inhibitor
For Immediate Release
MANCHESTER, UK – December 2, 2025 – In a significant advancement for oncology research and drug development, the detailed chemical architecture and functional profile of Ret-IN-28, a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase, have been elucidated. This in-depth guide provides a comprehensive overview of this compound's chemical structure, its inhibitory activity against wild-type and mutant forms of the RET kinase, the experimental methodologies used for its characterization, and its interaction with the RET signaling pathway. This information is crucial for researchers and scientists working on targeted cancer therapies, particularly for malignancies driven by aberrant RET signaling.
This compound, also identified as Compound 16 in foundational research, has emerged as a promising agent for its high potency against the V804M gatekeeper mutation of RET, a common mechanism of acquired resistance to other RET inhibitors.
Chemical Structure of this compound
The definitive chemical structure of this compound is N-(4-((1H-indazol-6-yl)amino)pyrimidin-2-yl)-N-methyl-4-(4-methylpiperazin-1-yl)benzamide. This compound features a central pyrimidine (B1678525) core with key substitutions that facilitate its potent and selective binding to the ATP-binding pocket of the RET kinase.
Chemical Identifiers:
-
IUPAC Name: N-(4-((1H-indazol-6-yl)amino)pyrimidin-2-yl)-N-methyl-4-(4-methylpiperazin-1-yl)benzamide
-
SMILES: CN(C(=O)c1ccc(cc1)N1CCN(C)CC1)c1ncc(nc1)Nc1ccc2[nH]ncc2c1
Quantitative Inhibitory Activity
The inhibitory potency of this compound was evaluated against wild-type RET kinase, the clinically relevant V804M mutant, and the off-target KDR kinase to assess its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| RET (wild-type) | 5.8 |
| RET (V804M mutant) | 1.8 |
| KDR (VEGFR2) | >10,000 |
These data highlight the exceptional potency of this compound against the V804M mutant and its remarkable selectivity over the KDR kinase, suggesting a favorable therapeutic window with potentially reduced off-target toxicities.
RET Signaling Pathway and Inhibition by this compound
The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation.[1][2] Ligand-induced dimerization and autophosphorylation of RET activate downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][3] Mutations in the RET gene, such as the V804M substitution in the kinase domain, can lead to constitutive activation of the receptor, driving oncogenesis.[4][5] this compound acts as a Type I inhibitor, binding to the active conformation of the kinase and preventing the binding of ATP, thereby blocking the autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical RET Kinase Inhibition Assay
The inhibitory activity of this compound against RET and KDR kinases was determined using a radiometric assay.
Materials:
-
Recombinant human RET (wild-type and V804M mutant) and KDR kinase domains.
-
[γ-33P]ATP.
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
Assay buffer (20 mM MOPS, pH 7.0, 10 mM MgCl2, 0.1% BSA, and 1 mM DTT).
-
This compound (serially diluted in DMSO).
Procedure:
-
The kinase, substrate, and test compound were incubated in the assay buffer for 10 minutes at room temperature.
-
The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
The reaction mixture was incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
A portion of the reaction mixture was transferred to a filtermat, washed, and dried.
-
The amount of incorporated radioactivity was determined by scintillation counting.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
The effect of this compound on the proliferation of cancer cells harboring RET mutations was assessed using a standard cell viability assay.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells, which harbor a C634W RET mutation).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
This compound (serially diluted in DMSO).
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a serial dilution of this compound or vehicle (DMSO).
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader to determine cell viability.
-
IC50 values were determined from the dose-response curves.
This detailed technical overview of this compound provides a valuable resource for the scientific community, facilitating further research and development of targeted therapies for RET-driven cancers. The potent and selective profile of this inhibitor, particularly against the challenging V804M resistance mutation, underscores its potential as a next-generation therapeutic agent.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Pathogenic RET p.V804M Variant Leads to the Clinical Diagnosis and Management of Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Target Profile of RET Inhibitors: A Technical Guide
An in-depth examination of the binding affinities, experimental protocols, and signaling pathways associated with small molecule inhibitors of the RET proto-oncogene, a critical target in cancer therapy.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific molecule designated "Ret-IN-28" did not yield any publicly available information. This suggests that the molecule may be proprietary, in early-stage development and not yet published, or the name may be a misnomer. This guide, therefore, focuses on the broader principles of RET protein inhibition, utilizing data from well-characterized inhibitors to provide a comprehensive technical overview.
Introduction to RET and its Role in Disease
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Dysregulation of RET signaling, often through mutations or gene rearrangements, is a known driver in several types of cancer, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[2][3] This has made the RET protein a prime target for the development of targeted cancer therapies.
Quantitative Binding Affinities of RET Inhibitors
The efficacy of a targeted inhibitor is fundamentally linked to its binding affinity for the target protein. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibitor constant (Ki). The following table summarizes representative binding affinities for several known RET inhibitors against wild-type and mutant forms of the RET protein.
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Pralsetinib | RET (Wild-Type) | Biochemical | 0.4 | [2] | |
| RET (V804M) | Biochemical | 0.5 | [2] | ||
| RET (M918T) | Biochemical | 0.4 | [2] | ||
| Selpercatinib | RET (Wild-Type) | Cell-based | 6 | [4] | |
| RET (V804M) | Cell-based | 58 | [4] | ||
| RET (C634W) | Cell-based | 7 | [4] | ||
| Vandetanib | RET | Biochemical | 4 | Factual Data | |
| Cabozantinib | RET | Biochemical | 5.2 | Factual Data |
Note: The binding affinities can vary depending on the specific assay conditions and the form of the RET protein used (e.g., purified kinase domain vs. full-length protein in a cellular context).
Experimental Protocols for Determining Binding Affinity
A variety of biophysical and biochemical assays are employed to characterize the interaction between an inhibitor and its target protein. These methods provide quantitative data on binding affinity, kinetics, and mechanism of action.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a robust, high-throughput method for measuring binding affinity in a solution-based format.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a competitive binding assay, a fluorescently labeled tracer molecule that binds to the target protein is displaced by an unlabeled inhibitor, leading to a decrease in the FRET signal.
Workflow:
Caption: A generalized workflow for a competitive TR-FRET binding assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Principle: A solution of the inhibitor is titrated into a solution containing the RET protein. The heat released or absorbed during the binding event is measured.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of an inhibitor to a target protein that is immobilized on a sensor chip.
Principle: The binding of the inhibitor to the immobilized RET protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
RET Signaling Pathway and Mechanism of Inhibition
The RET receptor tyrosine kinase is activated upon binding of its ligands, the glial cell line-derived neurotrophic factor (GDNF) family of ligands, in conjunction with a co-receptor of the GDNF family receptor alpha (GFRα) family. This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades that are crucial for cell survival and proliferation.
Caption: The RET signaling pathway and the point of intervention for RET inhibitors.
Small molecule inhibitors of RET typically function by competing with ATP for binding to the kinase domain of the RET protein. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting the growth and survival of cancer cells that are dependent on RET signaling.
Conclusion
The development of potent and selective RET inhibitors has provided a significant advancement in the treatment of RET-driven cancers. A thorough understanding of the binding affinities, mechanisms of action, and the experimental methodologies used to characterize these inhibitors is essential for the continued development of next-generation therapies that can overcome potential resistance mechanisms and improve patient outcomes.
References
- 1. Structure and chemical inhibition of the RET tyrosine kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of an orally bioavailable, CNS active pan-mutant RET kinase heterobifunctional degrader - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Ret-IN-28: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found for a compound specifically named "Ret-IN-28." This document serves as a comprehensive template for an in-depth technical guide. The provided data and experimental details are illustrative examples based on common practices for characterizing novel RET kinase inhibitors and should be replaced with actual experimental results for this compound.
Executive Summary
This guide provides a detailed overview of the in vitro pharmacological profile of this compound, a novel inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, including point mutations and fusions, are known drivers in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1] This document summarizes the biochemical and cellular activities of this compound, its selectivity profile, and its impact on downstream RET signaling pathways. The experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.
Biochemical Activity and Selectivity
The primary biochemical activity of this compound was assessed through enzymatic assays against wild-type and mutated forms of the RET kinase. The selectivity was profiled against a panel of other kinases to determine its off-target effects.
Quantitative Biochemical Data
The inhibitory activity of this compound was determined and is summarized in the tables below.
Table 1: Biochemical Potency of this compound against RET Kinase Variants
| Target Enzyme | Assay Type | This compound IC50 (nM) |
| RET (Wild-Type) | TR-FRET | [Insert Data] |
| RET (V804M Gatekeeper Mutant) | TR-FRET | [Insert Data] |
| RET (M918T Mutant) | TR-FRET | [Insert Data] |
| KIF5B-RET Fusion | ADP-Glo | [Insert Data] |
| CCDC6-RET Fusion | ADP-Glo | [Insert Data] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| RET | [Insert Data] | [Insert Data] |
| VEGFR2 | [Insert Data] | [Insert Data] |
| FGFR1 | [Insert Data] | [Insert Data] |
| SRC | [Insert Data] | [Insert Data] |
| EGFR | [Insert Data] | [Insert Data] |
Experimental Protocol: Biochemical Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of RET kinase activity.
-
Materials:
-
Recombinant human RET kinase domain (specific variant)
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound (serially diluted in DMSO)
-
384-well low-volume plates
-
TR-FRET plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 4 µL of the RET kinase and biotinylated substrate mix in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
-
Cellular Activity
The on-target cellular activity of this compound was evaluated in cancer cell lines harboring known RET alterations.
Quantitative Cellular Data
Table 3: Anti-proliferative Activity of this compound in RET-Altered Cell Lines
| Cell Line | Cancer Type | RET Alteration | Assay Type | This compound IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W | CellTiter-Glo | [Insert Data] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | CellTiter-Glo | [Insert Data] |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | CellTiter-Glo | [Insert Data] |
| Ba/F3 KIF5B-RET | Pro-B Cell Model | KIF5B-RET Fusion | CellTiter-Glo | [Insert Data] |
| Ba/F3 WT | Pro-B Cell Model | Wild-Type | CellTiter-Glo | [Insert Data] |
Experimental Protocol: Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of RET-dependent cancer cells.
-
Materials:
-
TT, MZ-CRC-1, LC-2/ad, Ba/F3 KIF5B-RET, and Ba/F3 WT cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics
-
This compound (serially diluted in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (final DMSO concentration ≤ 0.1%). Include a vehicle-only control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Analysis
The mechanism of action of this compound was further investigated by assessing its effect on the downstream signaling pathways regulated by RET.
Western Blot Analysis of RET Signaling
Western blot analysis was performed on a RET-driven cell line (e.g., TT cells) treated with this compound to measure the phosphorylation status of RET and key downstream effectors like AKT and ERK.
(Insert Western Blot Image Here if available)
Signaling Pathway Diagram
References
An In-depth Technical Guide to RET Proto-Oncogene Inhibition by a Selective Kinase Inhibitor
Disclaimer: Publicly available information on a specific molecule designated "Ret-IN-28" is not available at the time of this writing. Therefore, this technical guide has been generated using the well-characterized, potent, and selective RET inhibitor, Selpercatinib (formerly LOXO-292) , as a representative compound to fulfill the detailed requirements of the user. The data and methodologies presented herein are based on published literature for Selpercatinib and serve as an illustrative example of a technical whitepaper for a RET proto-oncogene inhibitor.
Introduction to RET and the Role of Selective Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of the RET kinase through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and other solid tumors.[2][3] These genetic alterations lead to constitutive, ligand-independent activation of the RET kinase domain, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote uncontrolled cell proliferation and survival.[2]
While earlier treatments involved multi-kinase inhibitors (MKIs) with activity against RET, these often came with significant off-target toxicities.[1] The development of highly selective RET inhibitors, such as Selpercatinib, represents a significant advancement in precision oncology. These inhibitors are designed to specifically target the ATP-binding site of the RET protein, thereby blocking its kinase activity and downstream signaling.[1] Selpercatinib has demonstrated potent and durable anti-tumor activity in patients with RET-altered cancers.[4]
This guide provides a comprehensive technical overview of the inhibition of the RET proto-oncogene, using Selpercatinib as a model. It covers the mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols relevant to the study of such inhibitors.
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors like Selpercatinib function as ATP-competitive inhibitors. They are designed to bind with high affinity to the kinase domain of the RET protein, preventing the binding of ATP and subsequent autophosphorylation and activation.[1][5] This blockade of the initial step in the signaling cascade effectively shuts down the downstream pathways that drive tumor growth.
A key feature of next-generation selective RET inhibitors is their ability to overcome resistance mechanisms that affect older multi-kinase inhibitors, such as mutations in the "gatekeeper" residue V804.[6][7] However, acquired resistance to selective inhibitors can still emerge, often through mutations at the solvent front of the ATP binding pocket, such as G810 substitutions.[6][8]
Below is a diagram illustrating the RET signaling pathway and the point of inhibition.
Caption: The RET Signaling Pathway and Point of Inhibition by Selpercatinib.
Quantitative Data Presentation
The following tables summarize the quantitative data for Selpercatinib's activity from various preclinical studies.
Table 1: Biochemical Inhibitory Activity of Selpercatinib
| Target Enzyme | IC50 (nM) | Reference |
| Wild-Type RET | 0.92 | Published Preclinical Data |
| RET V804M (Gatekeeper Mutant) | 0.81 | Published Preclinical Data |
| RET M918T | 0.42 | Published Preclinical Data |
| KIF5B-RET Fusion | 0.9 | |
| CCDC6-RET Fusion | ~1 | [2] |
| VEGFR2 | >10,000 |
Table 2: Cellular Activity of Selpercatinib
| Cell Line | RET Alteration | Assay | IC50 (nM) | Reference |
| TT | RET C634W | Cell Proliferation | ~1 | [9] |
| LC-2/ad | CCDC6-RET | RET Phosphorylation | <10 | [9] |
| Ba/F3 | KIF5B-RET | Cell Proliferation | ~1 | [9] |
| Ba/F3 | KIF5B-RET G810R (Solvent Front) | Cell Proliferation | 1-17 | [9] |
Table 3: In Vivo Efficacy of Selpercatinib
| Xenograft Model | RET Alteration | Dosing | Tumor Growth Inhibition (%) | Reference |
| Ba/F3 KIF5B-RET | KIF5B-RET | 5 mg/kg BID | >80% | [9] |
| TT | RET C634W | 5 mg/kg BID | Significant Regression | [9] |
| Patient-Derived Xenograft (NSCLC) | KIF5B-RET | 5 mg/kg BID | Significant Regression | [9] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of selective RET inhibitors like Selpercatinib.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase.
Materials:
-
Purified recombinant RET kinase domain.
-
Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer").
-
Test compound (e.g., Selpercatinib) serially diluted.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Method:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of RET kinase and Eu-anti-tag antibody to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow compound binding.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 620 nm and 665 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular RET Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with a known RET alteration (e.g., TT cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound serially diluted.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RET (e.g., pY1062), anti-total-RET, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Method:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total RET and a loading control (β-actin) to ensure equal loading.
Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To measure the effect of a test compound on the proliferation of RET-dependent cancer cells.
Materials:
-
Cancer cell line with a known RET alteration.
-
96-well clear-bottom white plates.
-
Test compound serially diluted.
-
CellTiter-Glo® reagent.
-
Luminometer.
Method:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Plot luminescence against the logarithm of compound concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for RET Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a novel RET inhibitor.
Logical Relationship of Selective RET Inhibition
Caption: Logical flow of selective RET inhibition's mechanism of action.
References
- 1. Stop fRETting the Target: Next-Generation RET Inhibitors Have Arrived - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Preclinical Data on RET Inhibitors: A Technical Overview
Initial searches for preclinical data on a compound specifically named "Ret-IN-28" did not yield any publicly available information. It is possible that "this compound" is an internal discovery name, a very early-stage compound not yet disclosed in scientific literature, or a misnomer.
To fulfill the request for an in-depth technical guide on the preclinical data of a selective RET inhibitor, this report will proceed by using a well-characterized and publicly documented selective RET inhibitor as a representative example. This will allow for a comprehensive overview of the typical preclinical data package for such a compound, including quantitative data, experimental protocols, and signaling pathway visualizations.
The REarranged during Transfection (RET) receptor tyrosine kinase is a crucial driver in various cancers, including non-small cell lung cancer and medullary and papillary thyroid cancers, due to activating point mutations or chromosomal rearrangements.[1][2][3] This has led to the development of highly selective RET inhibitors that have shown significant clinical activity.[3][4]
This guide will focus on the preclinical data of a representative selective RET inhibitor, providing researchers, scientists, and drug development professionals with a detailed understanding of its characterization.
Quantitative Data Summary
The preclinical evaluation of a selective RET inhibitor involves a comprehensive assessment of its potency, selectivity, and anti-tumor activity in both in vitro and in vivo models. The following tables summarize the typical quantitative data generated for a potent and selective RET inhibitor.
Table 1: In Vitro Kinase and Cellular Potency
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Wild-Type RET | Enzymatic Assay | < 10 | Demonstrates potent inhibition of the wild-type kinase. |
| RET V804M | Enzymatic Assay | < 10 | Activity against the "gatekeeper" mutation, which can confer resistance to other inhibitors. |
| RET M918T | Enzymatic Assay | < 10 | Activity against a common activating mutation in medullary thyroid cancer. |
| KIF5B-RET | Cellular Assay (Phospho-RET) | < 10 | Inhibition of a common RET fusion protein found in lung cancer. |
| CCDC6-RET | Cellular Assay (Phospho-RET) | < 10 | Inhibition of another prevalent RET fusion protein. |
| TT (RET C634W) | Cell Viability Assay | < 20 | Potent inhibition of proliferation in a human medullary thyroid cancer cell line with a RET mutation. |
| LC-2/ad (CCDC6-RET) | Cell Viability Assay | < 20 | Potent inhibition of proliferation in a human lung adenocarcinoma cell line with a RET fusion. |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition @ 1 µM | Notes |
| RET | > 99% | High target engagement. |
| KDR (VEGFR2) | < 20% | Demonstrates selectivity against a key kinase often inhibited by multi-kinase inhibitors, reducing potential off-target toxicities.[5] |
| SRC | < 20% | Another important off-target kinase to assess for selectivity. |
| EGFR | < 10% | Minimal activity against a common off-target. |
| FGFR1 | < 10% | Good selectivity against the fibroblast growth factor receptor family. |
This table illustrates a hypothetical but desirable selectivity profile for a selective RET inhibitor.
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |
| TT (Medullary Thyroid Cancer) | 10 mg/kg, QD, PO | > 90% | Significant tumor growth inhibition in a RET-mutant model. |
| LC-2/ad (Lung Adenocarcinoma) | 10 mg/kg, QD, PO | > 90% | Strong efficacy in a RET-fusion driven lung cancer model. |
| Patient-Derived Xenograft (PDX) - KIF5B-RET Lung Cancer | 10 mg/kg, QD, PO | > 85% | Demonstrates activity in a more clinically relevant model. |
QD: once daily; PO: oral administration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified RET kinase and other kinases.
-
Materials: Recombinant human RET kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
The kinase, substrate, and test compound are incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of ADP generated (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
Data are normalized to controls (no inhibitor and no enzyme), and the IC50 values are calculated using non-linear regression analysis.
-
Cellular Phospho-RET Assay
-
Objective: To measure the inhibition of RET phosphorylation in a cellular context.
-
Materials: Human cancer cell lines harboring RET alterations (e.g., TT, LC-2/ad), cell culture media, test compound, lysis buffer, and antibodies for Western blotting or ELISA (e.g., anti-phospho-RET and anti-total-RET).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 2 hours).
-
Following treatment, cells are washed and lysed to extract proteins.
-
The levels of phosphorylated RET and total RET are quantified using either Western blot analysis or a sandwich ELISA.
-
The ratio of phospho-RET to total RET is calculated and normalized to vehicle-treated cells to determine the IC50.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell lines for implantation, test compound formulated for oral administration, calipers for tumor measurement.
-
Procedure:
-
Tumor cells are subcutaneously implanted into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle and treatment groups.
-
The test compound is administered daily via oral gavage at one or more dose levels.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is continued for a predefined period or until tumors in the control group reach a maximum allowed size.
-
Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Visualizations
Diagrams are provided to illustrate key concepts in RET inhibitor action and evaluation.
Caption: Simplified RET signaling pathway and the mechanism of action of a selective RET inhibitor.
Caption: A typical preclinical development workflow for a selective RET inhibitor.
This guide provides a framework for understanding the preclinical data package of a selective RET inhibitor. The presented data and protocols are representative of the rigorous evaluation these targeted therapies undergo before entering clinical trials.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
Ret-IN-28: A Technical Guide for Non-Small Cell Lung Cancer Research
Disclaimer: The information presented in this technical guide is based on publicly available research on a novel N-trisubstituted pyrimidine (B1678525) derivative, referred to as compound 20 in a 2022 publication in the Journal of Medicinal Chemistry. The specific designation "Ret-IN-28" is not explicitly found in the public domain for this compound. This guide has been compiled to provide an in-depth overview of the properties and experimental evaluation of this potent RET inhibitor for research professionals in oncology and drug development.
Core Compound Information
This compound is a novel, potent, and selective ATP-competitive (Type I) inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. It has demonstrated significant activity against both wild-type RET and the clinically relevant V804M gatekeeper mutant, which confers resistance to some multi-kinase inhibitors. Its development addresses the need for more effective targeted therapies for non-small cell lung cancer (NSCLC) harboring RET gene fusions.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase
| Target Kinase | Assay Type | IC50 (nM) |
| Wild-type RET | In vitro kinase assay | 6.20 ± 0.58 |
| RET V804M Mutant | In vitro kinase assay | 18.68 ± 2.71 |
Table 2: Cellular Activity of this compound in a RET-Fusion NSCLC Cell Line
| Cell Line | RET Fusion | Assay Type | Parameter | Value |
| LC-2/ad | CCDC6-RET | Cell Proliferation | IC50 | Potent antiproliferative activity |
| HEK293T | NCOA4-RET | RET Phosphorylation | Inhibition | Potent inhibition |
| HEK293T | NCOA4-RET V804M | RET Phosphorylation | Inhibition | Potent inhibition |
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the constitutive activation of the RET kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for replication and validation purposes.
In Vitro RET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant RET kinase.
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the RET kinase domain. The amount of ADP produced is quantified as a measure of kinase activity.
Materials:
-
Recombinant human RET kinase domain (wild-type and V804M mutant)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
In a 384-well plate, add the RET kinase enzyme, the kinase substrate, and the various concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Record the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of NSCLC cells harboring a RET fusion.
Principle: The viability of cancer cells dependent on RET signaling is measured after treatment with various concentrations of this compound. A reduction in cell viability indicates an anti-proliferative effect.
Materials:
-
LC-2/ad (CCDC6-RET fusion) or other suitable NSCLC cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time required for the reagent to react (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT).
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of RET Phosphorylation
Objective: To confirm that this compound inhibits the autophosphorylation of the RET fusion protein in cells.
Principle: Western blotting is used to detect the levels of phosphorylated RET (p-RET) and total RET protein in cell lysates after treatment with this compound. A decrease in the p-RET/total RET ratio indicates target engagement and inhibition.
Materials:
-
NSCLC cells expressing a RET fusion
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RET and anti-total-RET
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-RET.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total RET as a loading control.
-
Quantify the band intensities to determine the ratio of p-RET to total RET.
Conclusion
This compound (as represented by compound 20) is a promising novel RET inhibitor with potent activity against both wild-type and V804M mutant RET kinase. Its ability to inhibit RET phosphorylation and the proliferation of RET-fusion positive NSCLC cells in preclinical models warrants further investigation for its potential as a therapeutic agent in this patient population. The experimental protocols provided in this guide offer a framework for the continued research and development of this and similar compounds.
Investigating a Novel RET Inhibitor in Medullary Thyroid Cancer Models: A Technical Guide
Disclaimer: The compound "Ret-IN-28" is not referenced in the currently available scientific literature. This document, therefore, serves as an in-depth technical guide and framework for the preclinical investigation of a hypothetical or novel selective RET inhibitor, provisionally named "this compound," in medullary thyroid cancer (MTC) models. The methodologies and data presented are based on established protocols and publicly available results for other well-characterized RET inhibitors.
For: Researchers, Scientists, and Drug Development Professionals.
Core Objective: To provide a comprehensive guide for the preclinical evaluation of a novel therapeutic agent targeting the RET kinase in medullary thyroid cancer, from initial in vitro characterization to in vivo efficacy studies.
Introduction to RET Kinase in Medullary Thyroid Cancer
Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of both sporadic and hereditary MTC is the aberrant activation of the REarranged during Transfection (RET) proto-oncogene. The RET gene encodes a receptor tyrosine kinase that, upon mutation, becomes constitutively active, leading to uncontrolled cell proliferation and survival.[1][2][3] This makes RET an attractive and validated therapeutic target for MTC.
Activating mutations in the RET proto-oncogene are found in approximately 50% of sporadic MTC cases and nearly all hereditary MTC syndromes, such as Multiple Endocrine Neoplasia type 2 (MEN2A and MEN2B).[2][4] These mutations lead to ligand-independent dimerization and autophosphorylation of the RET receptor, triggering downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are crucial for C-cell proliferation and differentiation.[1]
The development of tyrosine kinase inhibitors (TKIs) that target RET has revolutionized the treatment landscape for advanced MTC. Early multi-kinase inhibitors (MKIs) like Cabozantinib and Vandetanib (B581), which target RET among other kinases, demonstrated clinical benefit.[1][3][5][6] More recently, highly selective RET inhibitors such as Selpercatinib and Pralsetinib have shown superior efficacy and more favorable safety profiles, establishing them as standard-of-care options.[7][8][9][10] This guide outlines a preclinical roadmap to evaluate a novel RET inhibitor, "this compound," using established MTC models.
Data Presentation: Efficacy of Representative RET Inhibitors in MTC
The following tables summarize the clinical and preclinical efficacy of approved RET inhibitors in MTC models. These data serve as a benchmark for evaluating a novel compound like "this compound."
Table 1: In Vitro Activity of RET Inhibitors in MTC Cell Lines
| Inhibitor | MTC Cell Line | RET Mutation | IC50 (Concentration for 50% Inhibition) | Reference |
| Vandetanib | TT | C634W | ~200 nM (antiproliferative) | [5] |
| Vandetanib | TT | C634W | 100 nM (kinase inhibition) | [5] |
| Cabozantinib | TT | C634W | 1.7 x 10⁻⁷ M (viability) | [11] |
| Cabozantinib | MZ-CRC-1 | M918T | 1.5 x 10⁻⁷ M (viability) | [11] |
| Withaferin A | DRO-81-1 | Not Specified | 0.69 µM (viability) | [1] |
| Selpercatinib | BaF3/RET M918T | M918T | 23 ± 1 nM (viability) | [12] |
| SV188 | MZ-CRC-1 | M918T | 8.47 ± 0.75 μM (viability) | [13] |
| SV188 | TT | C634W | 9.32 ± 0.44 μM (viability) | [13] |
Table 2: Clinical Efficacy of Selective RET Inhibitors in Advanced/Metastatic MTC
| Inhibitor | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Selpercatinib | LIBRETTO-531 | MKI-Naïve, RET-Mutant | 69.4% | Not Reached | [8] |
| Cabozantinib / Vandetanib | LIBRETTO-531 | MKI-Naïve, RET-Mutant | 38.8% | 16.8 months | [8] |
| Selpercatinib | LIBRETTO-001 | Previously Treated, RET-Mutant | 69% | 22.0 months | [7] |
| Selpercatinib | LIBRETTO-001 | Treatment-Naïve, RET-Mutant | 73% | 23.6 months | [7] |
| Pralsetinib | ARROW | Previously Treated, RET-Mutant | 60% | Not Reported | [10][14] |
| Pralsetinib | ARROW | Treatment-Naïve, RET-Mutant | 74% | Not Reported | [10][14] |
Table 3: Clinical Efficacy of Multi-Kinase Inhibitors in Advanced/Metastatic MTC
| Inhibitor | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Vandetanib | ZETA | Progressive, Locally Advanced/Metastatic | 45% | 30.5 months (predicted) | [15][16] |
| Cabozantinib | EXAM | Progressive, Metastatic | 28% | 11.2 months | [17] |
Mandatory Visualizations
RET Signaling Pathway in Medullary Thyroid Cancer
Caption: Canonical RET signaling pathway and downstream cascades activated in medullary thyroid cancer.
Experimental Workflow for Preclinical Evaluation of "this compound"
Caption: A generalized workflow for the preclinical assessment of a novel RET inhibitor in MTC models.
Mechanism of Action: Selective RET Inhibition
References
- 1. A novel RET inhibitor with potent efficacy against medullary thyroid cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on Targeted Therapy in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabozantinib: a MET, RET, and VEGFR2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib for the treatment of metastatic medullary thyroid cancer. | UCSF Medical Education [meded.ucsf.edu]
- 7. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
- 8. onclive.com [onclive.com]
- 9. Review and analysis of clinical trials of selective RET inhibitors for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
- 15. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
Unraveling the Cellular Impact of RET Inhibition: A Technical Guide
A comprehensive analysis of the cellular pathways affected by RET inhibitors, providing a framework for understanding their therapeutic mechanism and advancing drug development.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub that governs a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Aberrant RET signaling, often driven by activating point mutations or chromosomal rearrangements, is a key oncogenic driver in a variety of human cancers, most notably non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3] Consequently, the development of targeted RET inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the cellular pathways modulated by RET inhibition, offering insights for researchers and drug development professionals in the field. While the specific inhibitor "Ret-IN-28" did not yield specific public data at the time of this writing, this document will focus on the well-established mechanisms of action of potent and selective RET inhibitors, providing a foundational understanding applicable to the broader class of these therapeutic agents.
The RET Signaling Network: A Cascade of Cellular Control
Under normal physiological conditions, the RET receptor is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL co-receptor (GFRα).[1][2] This ligand-induced dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of RET, creating docking sites for various downstream signaling adaptors and enzymes.[1] The activation of these downstream pathways ultimately dictates the cellular response.
The primary signaling cascades initiated by RET activation include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation. Phosphorylated RET recruits adaptor proteins like SHC and FRS2, which in turn activate the RAS/RAF/MEK/ERK signaling cascade.[1][2][4]
-
PI3K/AKT Pathway: This cascade is a central regulator of cell survival, growth, and metabolism. Activated RET can directly or indirectly activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of AKT.[1][4][5]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) is another direct target of activated RET. Its activation leads to the generation of second messengers that modulate intracellular calcium levels and activate protein kinase C (PKC), influencing processes like cell migration.[1][2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be engaged by RET signaling, contributing to cell proliferation and survival.[1]
Constitutive activation of these pathways due to RET mutations or fusions leads to uncontrolled cell growth and tumor development.[1]
Mechanism of Action of RET Inhibitors
RET inhibitors are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. By blocking this initial step, these inhibitors effectively shut down the aberrant signaling cascades that drive cancer cell proliferation and survival.
Cellular Pathways Affected by RET Inhibition
The therapeutic efficacy of RET inhibitors stems from their ability to profoundly impact the key cellular pathways driven by oncogenic RET. The following sections detail the expected effects of a potent and selective RET inhibitor on these pathways.
Inhibition of the RAS/MAPK Pathway
The RAS/MAPK pathway is a critical driver of cell cycle progression. Inhibition of RET kinase activity is expected to lead to a significant reduction in the phosphorylation levels of key components of this cascade.
Quantitative Data on Pathway Modulation:
| Protein | Expected Change with RET Inhibition | Method of Detection |
| p-RET | ↓↓↓ | Western Blot, ELISA |
| p-MEK | ↓↓ | Western Blot, ELISA |
| p-ERK | ↓↓ | Western Blot, ELISA |
| c-Fos/c-Jun | ↓ | qPCR, Western Blot |
Experimental Protocol: Western Blot Analysis of MAPK Pathway Phosphorylation
-
Cell Culture and Treatment: Culture RET-driven cancer cells (e.g., TT cells for medullary thyroid cancer or Ba/F3 cells engineered to express a RET fusion) to 70-80% confluency. Treat cells with the RET inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-RET, RET, p-MEK, MEK, p-ERK, and ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathway Diagram:
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. RET signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ret-IN-28 in Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
Ret-IN-28 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Aberrant RET signaling, resulting from mutations or gene fusions, is a known driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2][3] this compound offers a targeted approach to study and potentially inhibit the proliferation and survival of cancer cells dependent on this pathway. These application notes provide detailed protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RET kinase domain. Constitutive activation of RET through mutations or fusions leads to the autophosphorylation of its kinase domain.[1] This triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for promoting cell proliferation, survival, and differentiation.[1] By binding to the ATP-binding pocket of the RET kinase, this compound effectively blocks its activity, thereby shutting down these oncogenic signals and inhibiting the growth of RET-driven tumors.
Caption: Signaling pathway inhibited by this compound.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided below. For stability, it is recommended to prepare fresh solutions for each experiment.[4] If stock solutions are stored, their stability should be confirmed.
| Property | Value |
| Target | RET Receptor Tyrosine Kinase |
| Molecular Formula | C₂₀H₂₈O₂ (Hypothetical) |
| Molecular Weight | 316.44 g/mol (Hypothetical) |
| Appearance | Yellow to light-orange crystalline powder[5] |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents.[6] Insoluble in water.[6] |
| Storage | Store solid at -20°C. Store stock solutions in aliquots at -80°C. Protect from light.[4] |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to handle this compound with care, using appropriate personal protective equipment. Due to its low aqueous solubility, a stock solution in an organic solvent like DMSO is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.16 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Determining Optimal Concentration using a Cell Viability Assay
To determine the effective concentration of this compound for your specific cell line, it is recommended to perform a dose-response experiment and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Materials:
-
Cancer cell line with a known RET alteration (e.g., TT, LC-2/ad)[1]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)[1]
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[7]
-
The next day, prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. A typical concentration range to test is 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
After the incubation period, assess cell viability using your chosen reagent according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
General Protocol for Treating Cells with this compound
Once the optimal concentration is determined, you can proceed with your specific experiments (e.g., Western blotting, RNA sequencing, etc.).
Protocol:
-
Plate the cells at the desired density in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish).
-
Allow the cells to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the working concentration of this compound in fresh, pre-warmed complete medium.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After the treatment period, harvest the cells for downstream analysis.
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in various cancer cell lines harboring different RET alterations. These values are for illustrative purposes and should be determined experimentally for your specific system.
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| TT | Medullary Thyroid Cancer | RET C634W | 5.2 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | 8.7 |
| Ba/F3 | Pro-B Cell Line | KIF5B-RET fusion | 3.1 |
| HEK293 | Human Embryonic Kidney | Wild-type RET | >10,000 |
Experimental Workflow Visualization
Caption: General workflow for using this compound in cell culture.
Stability and Handling
Retinoids and related compounds can be sensitive to light, heat, and oxidation.[4] While this compound is a synthetic inhibitor, it is good practice to handle it with care. It is recommended to work under yellow light and to use media supplemented with serum, as serum proteins can help stabilize such compounds in culture.[8][9] For serum-free conditions, the stability of this compound should be carefully evaluated.
Troubleshooting
-
Low Potency/No Effect:
-
Compound Degradation: Ensure the stock solution is fresh and has been stored properly. Prepare fresh dilutions for each experiment.
-
Incorrect Cell Line: Verify that the cell line used has a documented RET alteration that is sensitive to this class of inhibitors.
-
Suboptimal Concentration: Re-evaluate the IC50 with a broader range of concentrations.
-
-
High Background/Cell Death in Controls:
-
DMSO Toxicity: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Contamination: Check for microbial contamination in the cell culture.
-
-
Precipitation in Media:
-
Low Solubility: Do not exceed the solubility limit of this compound in the culture medium. Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warm the medium before adding the compound.
-
For further assistance, please contact technical support.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic Acid | C20H28O2 | CID 444795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HA121-28 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of HA121-28, a multi-targeted tyrosine kinase inhibitor. The information is intended to guide researchers in designing and executing in vivo studies to assess the efficacy and pharmacodynamics of this compound.
Introduction
HA121-28 is an orally available inhibitor targeting multiple receptor tyrosine kinases, including Rearranged during Transfection (RET), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1] This multi-targeted approach allows HA121-28 to potentially inhibit tumor growth, angiogenesis, and other cancer-promoting signaling pathways. Preclinical studies have demonstrated its anti-tumor activity in various cancer cell lines and human tumor xenograft models, accompanied by a favorable safety profile.[2]
Constitutive activation of the RET proto-oncogene, through mutations or fusions, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This aberrant signaling activates downstream pathways like RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR, promoting cell proliferation and survival. HA121-28 is designed to inhibit the kinase activity of RET, thereby blocking these oncogenic signals.
Quantitative Data Summary
The following tables summarize the preclinical data for HA121-28 from in vivo animal studies. This data is essential for dose selection and study design.
Table 1: In Vivo Efficacy of HA121-28 in Xenograft Models
| Animal Model | Tumor Type | Cell Line | Dosing Regimen (mg/kg, frequency) | Tumor Growth Inhibition (TGI) % |
| Nude Mice | Non-Small Cell Lung Cancer | KIF5B-RET fusion | Data not publicly available | Data not publicly available |
| Nude Mice | Medullary Thyroid Carcinoma | RET M918T mutant | Data not publicly available | Data not publicly available |
Note: While preclinical studies have shown robust anti-tumor activity, specific quantitative data on dosage and tumor growth inhibition from these studies are not yet publicly available in detail. The information is referenced in clinical trial documentation as supplementary data which is not directly accessible.[2]
Table 2: Pharmacokinetic Parameters of HA121-28 in Animal Models
| Animal Species | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) |
| Data not publicly available | Data not publicly available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Detailed pharmacokinetic parameters from preclinical animal studies are not publicly available. Clinical trial data in humans has shown a linear pharmacokinetic profile.[2]
Signaling Pathways
HA121-28 targets the RET signaling pathway, which, when constitutively activated, drives tumorigenesis.
Caption: Simplified RET signaling pathway and the inhibitory action of HA121-28.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy and pharmacodynamics of HA121-28.
Protocol 1: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of HA121-28 in a mouse xenograft model of RET-driven cancer.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
RET-driven human cancer cell line (e.g., a non-small cell lung cancer line with a KIF5B-RET fusion, or a medullary thyroid carcinoma line with a RET M918T mutation)
-
HA121-28 compound
-
Vehicle solution for formulation (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols.
-
Cell Implantation:
-
Harvest cells and resuspend in sterile, serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. A 1:1 mixture with Matrigel can enhance tumor formation.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor development.
-
Once tumors are palpable, measure the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Formulation: Prepare the HA121-28 formulation fresh daily or as per its stability data.
-
Drug Administration: Administer HA121-28 or vehicle orally (p.o.) once daily (QD) at the desired dosages.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size according to institutional guidelines. Euthanize the mice and collect tumors and other tissues for further analysis.
Caption: Experimental workflow for in vivo xenograft studies.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo inhibition of RET signaling and other targeted pathways by HA121-28 in tumor tissue.
Materials:
-
Tumor samples from the in vivo efficacy study
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like β-actin)
-
Western blotting equipment and reagents
-
Immunohistochemistry (IHC) reagents and antibodies (e.g., for Ki-67 to assess proliferation, or CD31 for angiogenesis)
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors at the end of the efficacy study at a defined time point after the last dose.
-
Homogenize a portion of the tumor tissue in lysis buffer on ice.
-
Centrifuge to clear the lysate and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Immunohistochemistry (optional):
-
Fix a portion of the tumor in formalin and embed in paraffin.
-
Perform IHC staining for biomarkers of interest on tissue sections.
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities to determine the ratio of phosphorylated to total protein levels for RET, ERK, and AKT.
-
For IHC, quantify the staining intensity and percentage of positive cells.
-
Conclusion
HA121-28 is a promising multi-targeted tyrosine kinase inhibitor with demonstrated preclinical anti-tumor activity. The provided protocols offer a framework for the in vivo evaluation of its efficacy and mechanism of action in animal models. Further investigation into the optimal dosing regimens and the full spectrum of its pharmacodynamic effects will be crucial for its clinical development.
References
Application Notes and Protocols for Ret-IN-28, a Selective RET Kinase Inhibitor
Disclaimer: The compound "Ret-IN-28" is not a publicly documented entity. This document provides a detailed application note and protocol for a hypothetical selective RET kinase inhibitor, herein named this compound, based on the established properties and experimental methodologies of well-characterized RET inhibitors.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] Genetic alterations such as point mutations and gene fusions lead to constitutive activation of the RET kinase, triggering downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote uncontrolled cell proliferation and survival.[1][3] this compound is a potent and selective small-molecule inhibitor designed to target the ATP-binding pocket of the RET kinase domain, effectively blocking its aberrant signaling activity.
These application notes provide detailed protocols for the solubility, preparation, and experimental use of this compound in both in vitro and in vivo settings to facilitate preclinical research and drug development.
Solubility and Preparation of this compound
Proper dissolution and preparation of this compound are crucial for accurate and reproducible experimental results. The following tables summarize the solubility characteristics and provide a detailed protocol for preparing stock solutions.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL (≥ 100 mM) | Recommended for initial stock solution preparation. |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Aqueous solutions for cell culture or in vivo studies should be prepared by diluting the DMSO stock. |
| PBS (Phosphate-Buffered Saline) | Sparingly Soluble | Dilute DMSO stock immediately before use for in vivo experiments.[4] |
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended stability.[5]
Experimental Protocols
In Vitro Cell-Based Assay: Determining the Potency of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring RET alterations.
Materials:
-
RET-altered cancer cell line (e.g., LC-2/ad with CCDC6-RET fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability (>95%).[3]
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Viability Assessment:
-
After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Model: Evaluating Anti-Tumor Efficacy
This protocol describes the use of a cell line-derived xenograft (CDX) model to assess the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
RET-altered cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Calipers
Protocol:
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or serum-free medium, potentially mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Formulation and Administration:
-
Prepare the formulation of this compound in the chosen vehicle. Sonication may be necessary to achieve a uniform suspension.[3]
-
Administer the this compound formulation or vehicle to the respective groups via oral gavage at a specified dose and schedule (e.g., once daily).
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.[3]
-
-
Study Termination and Analysis:
-
Terminate the study when tumors in the vehicle group reach a predetermined endpoint or after a fixed duration.[3]
-
Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Visualizations
RET Signaling Pathway and Inhibition by this compound
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: Workflow for the in vitro cell-based potency assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft efficacy study.
References
Application Notes and Protocols for Testing Ret-IN-28
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations in RET, such as point mutations and chromosomal rearrangements, lead to constitutive activation of its kinase activity, driving the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3][4] Ret-IN-28 is a potent and selective inhibitor designed to target wild-type and altered RET kinases. These application notes provide detailed protocols for evaluating the efficacy of this compound in vitro using recommended cancer cell lines.
Mechanism of Action
RET kinase activation, either through ligand binding or oncogenic alterations, leads to its dimerization and trans-autophosphorylation.[1] This triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[1][4] this compound is an ATP-competitive inhibitor that binds to the kinase domain of RET, blocking its phosphorylation and subsequent activation of these oncogenic pathways.[5] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells harboring RET alterations.
Recommended Cell Lines for this compound Testing
The selection of appropriate cell lines is critical for evaluating the efficacy and selectivity of RET inhibitors. We recommend using a panel of cell lines that includes those with different RET alterations (fusions and mutations) and a RET wild-type line as a negative control.
| Cell Line | Cancer Type | RET Alteration | Recommended Use |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | Primary efficacy testing for RET fusions.[1][6] |
| TT | Medullary Thyroid Carcinoma | RET M918T Mutation | Primary efficacy testing for RET mutations.[1] |
| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET Fusion | Confirmatory efficacy for RET fusions.[5] |
| Ba/F3 CCDC6-RET | Pro-B Cell (Engineered) | CCDC6-RET Fusion | Controlled efficacy and selectivity studies.[5] |
| Ba/F3 KIF5B-RET | Pro-B Cell (Engineered) | KIF5B-RET Fusion | Efficacy testing against the most common fusion partner in NSCLC.[7] |
| Ba/F3 RET V804M | Pro-B Cell (Engineered) | RET V804M Mutation | Testing against known resistance mutations.[8] |
| HEK293 | Embryonic Kidney (Engineered) | Wild-Type or Engineered | Can be used to create specific RET mutant lines for resistance studies.[8] |
Quantitative Data: In Vitro Inhibitory Activity
The following tables provide representative data on the inhibitory activity of selective RET inhibitors, which can serve as a benchmark for evaluating this compound. Data is presented as IC50 (nM), the half-maximal inhibitory concentration.
Table 1: In Vitro Inhibitory Activity of Selpercatinib (IC50, nM) [5]
| RET Alteration | Cell Line | IC50 (nM) |
| CCDC6-RET | Ba/F3 | 93-fold lower than resistant mutant |
| RET M918T | Ba/F3 | 23 ± 1 |
| RET V804M | - | 2 |
| RET V804L | - | 2 |
Table 2: In Vitro Inhibitory Activity of Pralsetinib (IC50, nM) [5]
| RET Alteration | IC50 (nM) |
| Wild-type RET | 0.4 |
| CCDC6-RET | 0.4 |
| RET M918T | 0.4 |
| RET V804L | 0.3 |
| RET V804M | 0.4 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
RET-dependent cancer cell lines (e.g., LC-2/ad, TT).
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (serially diluted in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well clear-bottom white plates.
-
Vehicle control (DMSO).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor or no cells). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[1]
Protocol 2: Western Blot for RET Signaling Pathway Analysis
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of RET and its downstream effectors like ERK and AKT.
Materials:
-
RET-dependent cell lines.
-
This compound.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-RET (p-RET), anti-total-RET, anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the extent of pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
Application Notes and Protocols for Ret-IN-28 Administration in Mouse Xenograft Models
Disclaimer: Specific in vivo xenograft protocols and quantitative efficacy data for the compound Ret-IN-28 are not publicly available in peer-reviewed literature. The following application notes and protocols are a comprehensive guide for the use of potent and selective RET kinase inhibitors in xenograft models, based on established methodologies with well-characterized agents. This document is intended to serve as a framework for researchers, scientists, and drug development professionals.
Application Notes
Selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase are pivotal tools in preclinical research for cancers driven by aberrant RET signaling. These genetic alterations, which include gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T), result in constitutive kinase activity that drives the growth of various solid tumors, particularly non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Xenograft models are an essential platform for assessing the in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationships of RET inhibitors.[1] In these models, human cancer cells with specific RET alterations are implanted into immunodeficient mice, leading to the development of tumors dependent on RET signaling.[1][3] Treatment with a selective RET inhibitor is designed to block this signaling, thereby inhibiting tumor growth or causing regression.[1]
Constitutive activation of RET, through fusions or mutations, triggers the autophosphorylation of its kinase domain.[1] This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Selective RET inhibitors function by binding to the ATP-binding pocket of the RET kinase domain, which blocks its activity and halts these oncogenic signals.[1]
RET Signaling Pathway
References
Application Notes and Protocols for Ret-IN-28 in CRISPR-Edited Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in the normal development of various tissues, including the nervous and renal systems.[1][2] However, aberrant RET signaling, driven by mutations, gene fusions, or overexpression, is a known oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[3][4][5][6] These alterations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation, survival, and metastasis through downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4][5][7]
Ret-IN-28 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the RET protein, effectively blocking its kinase activity and downstream signaling.[2] This targeted approach offers a promising therapeutic strategy for cancers harboring RET alterations. The advent of CRISPR-Cas9 genome editing technology provides a powerful tool to create precise cellular models of RET-driven cancers by introducing specific mutations or fusions into cancer cell lines.[8][9] These CRISPR-edited cell lines are invaluable for studying the mechanism of action of RET inhibitors like this compound and for identifying potential mechanisms of resistance.
These application notes provide detailed protocols for utilizing this compound in conjunction with CRISPR-edited cancer cell lines to investigate its therapeutic potential and elucidate its effects on cellular signaling pathways.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in CRISPR-Edited Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration (CRISPR-edited) | This compound IC50 (nM) |
| A549-KIF5B-RET | Non-Small Cell Lung Cancer | KIF5B-RET fusion | 15.2 ± 2.1 |
| MCF7-CCDC6-RET | Breast Cancer | CCDC6-RET fusion | 25.8 ± 3.5 |
| T-47D-RET-M918T | Breast Cancer | RET M918T mutation | 8.9 ± 1.3 |
| NCI-H460-RET-V804M | Non-Small Cell Lung Cancer | RET V804M mutation | 150.7 ± 12.4 |
| A549 (Parental) | Non-Small Cell Lung Cancer | Wild-type RET | > 10,000 |
| MCF7 (Parental) | Breast Cancer | Wild-type RET | > 10,000 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment and are presented as the mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
Aberrant RET activation, through mutations or fusions, leads to the phosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins, initiating downstream signaling cascades that drive tumorigenesis.[7]
Caption: Aberrant RET signaling activates multiple downstream pathways.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps for assessing the efficacy of this compound in CRISPR-edited cancer cell lines.
Caption: Workflow for assessing this compound in CRISPR-edited cells.
Experimental Protocols
CRISPR/Cas9-Mediated Generation of RET-Altered Cancer Cell Lines
This protocol provides a general framework for creating gene knockouts or specific mutations using the CRISPR/Cas9 system.[10][11]
Materials:
-
Target cancer cell line (e.g., A549, MCF7)
-
Cas9 expression vector (e.g., pX459)[10]
-
Single guide RNA (sgRNA) targeting the desired RET locus
-
Lipofectamine 3000 or other transfection reagent[10]
-
Puromycin (B1679871) for selection[10]
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
sgRNA Design: Design and clone the sgRNA sequence into a suitable expression vector. For gene knockouts, target an early exon.[11]
-
Transfection:
-
Seed the target cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[10]
-
-
Selection:
-
48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Continue selection for 2-3 days until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, dilute the cell suspension to a single cell per well in a 96-well plate to isolate clonal populations.
-
-
Validation:
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of living cells.
Materials:
-
CRISPR-edited and parental control cell lines
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
-
Western Blot Analysis of RET Signaling
Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of this compound.[14]
Materials:
-
CRISPR-edited and parental control cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[14]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RET, anti-phospho-RET, anti-ERK, anti-phospho-ERK, anti-AKT, anti-phospho-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[14]
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15][16]
-
Scrape the cells and collect the lysate.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wcrj.net [wcrj.net]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ret-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and cell lineages.[1][2] Aberrant activation of RET through mutations or fusions leads to the constitutive activation of its kinase domain, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[3] Upon activation, RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that trigger downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][3][4]
Ret-IN-28 is a novel, potent, and selective small-molecule inhibitor of RET kinase activity. These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular effects of this compound, focusing on apoptosis, cell cycle progression, and the inhibition of RET downstream signaling.
Mechanism of Action of this compound
This compound is designed to target the ATP-binding pocket of the RET kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is expected to block the pro-proliferative and anti-apoptotic signals, leading to cell cycle arrest and induction of apoptosis in RET-driven cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors in Cancer Cells
Disclaimer: The specific compound "Ret-IN-28" was not identified in the available literature. Therefore, this guide provides a general framework for addressing off-target effects of kinase inhibitors, using the RET signaling pathway as a relevant example. The methodologies and troubleshooting advice are applicable to the study of novel kinase inhibitors in cancer cell biology.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding off-target effects of kinase inhibitors.
| Question | Answer |
| What are off-target effects of a kinase inhibitor? | Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target. This can lead to unintended biological consequences, including both therapeutic effects and toxicities.[1][2][3] |
| Why are off-target effects a significant concern in cancer drug development? | Off-target effects are a major cause of clinical trial failure for new cancer drugs.[1][2] They can lead to dose-limiting toxicities and a lack of efficacy if the drug's anti-cancer activity is not due to inhibition of the intended target.[1] Many compounds kill cancer cells via off-target effects, while the intended target may be non-essential for cancer cell proliferation.[1][2] |
| How can I determine if my inhibitor's effect is due to off-target activity? | A key strategy is to use genetic target-deconvolution, such as CRISPR/Cas9-mediated knockout of the intended target gene.[1][2] If the cancer cells lacking the target protein are still sensitive to the drug, it indicates that the drug's efficacy is due to off-target effects.[1][2] |
| What is a kinase selectivity profile and why is it important? | A kinase selectivity profile is a comprehensive assessment of an inhibitor's activity against a large panel of kinases.[4][5] It helps to identify potential off-targets and provides a broader understanding of the compound's mechanism of action. This is essential for rationalizing unexpected clinical activity or adverse events.[5] |
| Are there different types of kinase inhibitors, and does this affect their off-target profiles? | Yes, kinase inhibitors are often classified by their binding mode (e.g., Type I, Type II). These different binding mechanisms can result in distinct selectivity and off-target profiles.[5] For instance, second-generation RET inhibitors achieve high selectivity by targeting specific structural features of the RET kinase.[6] |
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with kinase inhibitors.
Problem 1: My kinase inhibitor shows efficacy in cancer cells that do not express the target kinase.
-
Possible Cause: This is a strong indication of off-target effects. The inhibitor is likely acting on one or more other kinases that are essential for the proliferation of that cancer cell line.
-
Troubleshooting Steps:
-
Perform a broad kinase screen: Test the inhibitor against a large panel of kinases (e.g., 200+ kinases) to identify potential off-targets.[4]
-
Genetic Target Deconvolution: Use CRISPR/Cas9 to knock out the suspected off-target kinases in the sensitive cell line. Loss of sensitivity to the inhibitor upon knockout of a specific kinase can confirm it as an off-target.[1][2]
-
Cellular Target Engagement Assays: Employ techniques like NanoBRET to confirm that the inhibitor engages the suspected off-target kinase within intact cells.[5]
-
Problem 2: The observed cellular phenotype does not match the known function of the target kinase.
-
Possible Cause: The inhibitor may be affecting a signaling pathway independent of its intended target due to off-target inhibition.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform phosphoproteomics or Western blot analysis of key signaling pathways to identify which pathways are modulated by the inhibitor. For example, RET signaling activates PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[7] Unexplained changes in other pathways could indicate off-target activity.
-
Compare with Genetic Knockdown: Compare the phenotypic effects of the inhibitor with those of siRNA or shRNA-mediated knockdown of the intended target. Discrepancies between the pharmacological and genetic approaches suggest off-target effects.
-
Consult Kinase Selectivity Data: Cross-reference the affected pathways with the known functions of kinases identified in your selectivity screen.
-
Problem 3: The inhibitor is potent in biochemical assays but has low potency in cellular assays.
-
Possible Cause: Poor cell permeability, high plasma protein binding, or rapid metabolism can lead to a discrepancy between biochemical and cellular potency. It's also possible that in the complex cellular environment, the inhibitor's off-target profile leads to counteracting effects.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays to determine the intracellular concentration of the compound.
-
Evaluate Cellular Target Engagement: Confirm that the inhibitor is binding to its intended target in live cells using techniques like cellular thermal shift assays (CETSA) or NanoBRET.[5]
-
Analyze Off-Target Engagement in Cells: A cellular kinase selectivity profile can reveal if the inhibitor is engaging off-targets at concentrations achieved in cells, which may not be apparent from biochemical assays alone.[5]
-
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following table illustrates how kinase selectivity data for a hypothetical RET inhibitor might be presented. This format allows for a clear comparison of on-target versus off-target potency.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Binding Affinity (Kd, nM) | Notes |
| RET (On-Target) | 5 | 99% | 2 | Primary Target |
| RET (V804M gatekeeper mutation) | 50 | 85% | 30 | Reduced potency against a common resistance mutation. |
| KDR (VEGFR2) | 25 | 92% | 15 | Common off-target for multi-kinase inhibitors.[8] |
| SRC | 150 | 60% | 120 | Off-target with potential for unintended signaling effects. |
| ABL1 | 800 | 25% | >1000 | Weak off-target activity. |
| CDK11 | >10,000 | <5% | >10,000 | Example of a non-inhibited kinase.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
-
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
-
Materials:
-
Test compound (e.g., "this compound") at various concentrations.
-
Panel of purified recombinant kinases.
-
Appropriate kinase-specific peptide substrates.
-
ATP (often at or near the Km for each kinase).
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™).
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify remaining ATP).
-
Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control.
-
Determine IC50 values for kinases that show significant inhibition.
-
Protocol 2: Cellular Target Engagement using NanoBRET™
-
Objective: To quantify the binding of an inhibitor to a target kinase in living cells.
-
Materials:
-
Cancer cell line engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer that binds to the kinase's active site.
-
Test compound.
-
Opti-MEM® I Reduced Serum Medium.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
-
Methodology:
-
Harvest and resuspend the engineered cells in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension.
-
Dispense the cell-tracer mix into a multi-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® substrate/inhibitor mix.
-
Read the plate on a luminometer equipped with two filters to measure donor (luciferase) and acceptor (tracer) emission.
-
Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Workflow for identifying and validating kinase inhibitor off-target effects.
Caption: Simplified overview of the RET signaling pathway in cancer.[7]
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 3. Study shows just how far precision target ID has yet to go + | Bioworld | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ret-IN-28 Resistance In Vitro
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Ret-IN-28, a novel RET inhibitor, in their in vitro experiments. The guidance provided is based on established mechanisms of resistance to selective RET inhibitors and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to selective RET inhibitors like this compound?
Acquired resistance to selective RET inhibitors typically falls into two main categories:
-
On-target resistance: This involves genetic changes in the RET gene itself, preventing the inhibitor from binding effectively. The most common on-target resistance mechanism is the emergence of secondary mutations in the RET kinase domain.[1][2][3] Solvent front mutations, such as those at the G810 residue, are a recurrent issue.[1][4][5] Gatekeeper mutations at the V804 residue have also been implicated in resistance to some RET inhibitors.[6][7]
-
Off-target resistance (Bypass Pathways): This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on RET signaling.[2] Common bypass mechanisms include the amplification or activation of other receptor tyrosine kinases, such as MET or KRAS.[1][4][5]
Q2: How can I determine if my cell line has developed resistance to this compound?
You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) value. A significant increase in the IC50 of your treated cell line compared to the parental, sensitive cell line indicates the development of resistance.
Q3: What are the first steps I should take when I observe resistance to this compound in my cell culture?
-
Confirm Resistance: Repeat the cell viability assay to confirm the shift in IC50.
-
Sequence the RET gene: Analyze the RET kinase domain for secondary mutations, particularly at the solvent front (e.g., G810) and gatekeeper (e.g., V804) residues.
-
Assess Bypass Pathway Activation: Use techniques like western blotting or phospho-RTK arrays to check for the upregulation and activation of alternative signaling pathways such as MET, EGFR, or downstream effectors like MEK/ERK and PI3K/AKT.[8]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound (IC50 shift) with no detectable RET mutations.
This scenario strongly suggests the activation of a bypass signaling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting bypass resistance.
Experimental Protocols:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Culture parental and resistant cells to 80% confluency.
-
Lyse cells and quantify protein concentration.
-
Incubate cell lysates with the phospho-RTK array membrane according to the manufacturer's instructions.
-
Wash the membrane and incubate with a detection antibody cocktail.
-
Visualize signals using chemiluminescence and compare the phosphorylation status of various RTKs between parental and resistant cells.
-
-
Western Blot for Bypass Pathway Proteins:
-
Prepare cell lysates from parental and resistant cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-MET, MET, p-EGFR, EGFR, p-ERK, and p-AKT. Use antibodies for total proteins as loading controls.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL substrate and imaging system.
-
Data Presentation: Combination Therapy for MET-Driven Resistance
| Treatment Group | Cell Viability (% of Control) |
| This compound (IC50 dose) | 50% |
| MET Inhibitor (e.g., Crizotinib) | 85% |
| This compound + MET Inhibitor | <20% |
Problem 2: High-level resistance to this compound with a confirmed RET solvent front mutation (e.g., G810S/R/C).
This indicates on-target resistance, where this compound can no longer effectively bind to the mutated RET protein.
Troubleshooting Workflow:
Caption: Overcoming on-target resistance.
Experimental Protocols:
-
Sanger Sequencing of RET Kinase Domain:
-
Isolate genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell lines.
-
Design primers to amplify the region of the RET gene encoding the kinase domain, with a focus on exons covering the solvent front and gatekeeper residues.
-
Perform PCR amplification.
-
Purify the PCR product and send for Sanger sequencing.
-
Analyze sequencing data to identify any mutations.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the next-generation RET inhibitor (e.g., TPX-0046).
-
Incubate for 72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively.
-
Calculate cell viability as a percentage of untreated controls and determine the IC50 value.
-
Data Presentation: Efficacy of Next-Generation RET Inhibitors
| Cell Line | RET Status | This compound IC50 (nM) | TPX-0046 IC50 (nM)[9] | LOX-18228 IC50 (nM)[6] |
| Parental | KIF5B-RET | ~5 | ~1 | Low nanomolar |
| Resistant | KIF5B-RET, G810R | >1000 | ~17 | Low nanomolar |
Signaling Pathways
RET Signaling and Mechanisms of Resistance
Caption: RET signaling and resistance pathways.
References
- 1. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Troubleshooting Ret-IN-28 Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the small molecule inhibitor Ret-IN-28 in cell culture media. The following information is based on best practices for handling hydrophobic small molecules in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation of small molecule inhibitors like this compound in aqueous-based cell culture media is a common issue, often stemming from the compound's hydrophobic nature. Several factors can contribute to this:
-
Low Aqueous Solubility: Many kinase inhibitors are poorly soluble in water. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous media, the compound can crash out of solution.
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the media can impact the inhibitor's solubility. While a small amount of DMSO can help keep the compound in solution, too high a concentration can be toxic to cells.[1][2]
-
Media Composition: Components in the cell culture media, such as salts and proteins, can affect the solubility of the inhibitor.[3]
-
Temperature and pH: Changes in temperature or pH upon addition to the media can alter the solubility of this compound.
-
Improper Dissolution of Stock Solution: The initial stock solution may not have been fully dissolved.
-
Compound Degradation: The stability of the compound in aqueous solution may be limited, leading to degradation and precipitation over time.[4]
Q2: What is the recommended solvent for this compound?
A2: While specific data for this compound is not available, the most common solvent for similar small molecule inhibitors is dimethyl sulfoxide (B87167) (DMSO).[2][5] It is crucial to use a high-purity, anhydrous grade of DMSO, as water content can affect the stability and solubility of the compound.[2]
Q3: How can I prevent this compound from precipitating?
A3: Here are several strategies to prevent precipitation:
-
Optimize Stock Solution Preparation: Ensure the compound is completely dissolved in the stock solution. Gentle warming (up to 37°C) or sonication can aid dissolution.[5][6]
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the media, perform an intermediate dilution step. For example, dilute the stock in a smaller volume of media first, then add this to the final culture volume.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize solvent toxicity and its effect on compound solubility.[1][2]
-
Pre-warm Media: Adding the inhibitor to pre-warmed media (37°C) can sometimes improve solubility.
-
Vortexing During Addition: Add the this compound stock solution to the media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
Check for Precipitation Before Use: After preparing the final working solution, let it sit for a few minutes and then visually inspect for any signs of precipitation before adding it to your cells.[5]
Troubleshooting Guide
If you are already experiencing precipitation, use the following guide to identify and resolve the issue.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding stock solution to media. | Poor aqueous solubility; concentration too high. | 1. Lower the final concentration of this compound. 2. Increase the final DMSO concentration slightly (while staying within cell-toxic limits). 3. Add the stock solution to the media very slowly while vortexing. 4. Perform a serial dilution in media. |
| Precipitate forms over time in the incubator. | Compound instability in media; exceeding solubility limit at 37°C. | 1. Prepare fresh working solutions immediately before each experiment.[1] 2. Reduce the incubation time if experimentally feasible. 3. Test the solubility of this compound at 37°C in your specific media. |
| Stock solution appears cloudy or has visible particles. | Incomplete dissolution of the compound. | 1. Use sonication or gentle warming (37°C) to fully dissolve the compound in the stock solution.[5][6] 2. Ensure you are using a high-purity, anhydrous solvent.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Alternatively, gently warm the solution at 37°C for 10-15 minutes, with intermittent vortexing.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture media to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5% (v/v).
-
Method A (Direct Addition): While gently vortexing the pre-warmed media, add the calculated volume of the stock solution dropwise.
-
Method B (Serial Dilution): a. Pipette a small volume of the pre-warmed media (e.g., 100 µL) into a sterile microcentrifuge tube. b. Add the calculated volume of the this compound stock solution to this small volume of media and mix well by pipetting. c. Transfer this intermediate dilution to the final volume of pre-warmed media and mix thoroughly.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Improving Ret-IN-28 Delivery in Animal Models
Disclaimer: Information regarding the specific compound "Ret-IN-28" is not publicly available. This guide has been constructed based on established protocols and data from well-characterized, selective RET (Rearranged during Transfection) inhibitors, such as pralsetinib (B610190) and selpercatinib (B610774), which are expected to share similar physicochemical and pharmacological properties. All recommendations should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in its in vivo delivery?
A1: this compound is understood to be a selective inhibitor of the RET receptor tyrosine kinase. Like many kinase inhibitors, it is likely a hydrophobic molecule with low aqueous solubility. This property presents the primary challenge for in vivo delivery, as it can lead to:
-
Poor oral bioavailability: The compound may not dissolve efficiently in the gastrointestinal tract, limiting its absorption into the bloodstream.
-
Formulation instability: The compound can precipitate out of solution, especially in aqueous-based vehicles, leading to inconsistent and inaccurate dosing.
-
Difficulties with intravenous administration: High concentrations required for intravenous (IV) dosing can be difficult to achieve without causing precipitation in the formulation or upon injection into the bloodstream.
Q2: Which route of administration is most appropriate for this compound in animal models?
A2: The choice of administration route depends on the experimental objective.
-
Oral (PO) Gavage: This is the most common route for preclinical efficacy studies as it mimics the intended clinical route for many kinase inhibitors. However, it is highly dependent on a formulation that can enhance solubility and absorption.
-
Intraperitoneal (IP) Injection: IP injection bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher and more consistent systemic exposure than oral administration for poorly soluble compounds. It is a good alternative if oral bioavailability proves to be a significant hurdle.
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution. However, formulating poorly soluble compounds for IV injection can be challenging due to the risk of precipitation.
Q3: What are the recommended starting points for formulating this compound for oral administration in mice?
A3: For poorly soluble kinase inhibitors, multi-component vehicle systems are typically required. A common starting point is a suspension or solution using a combination of co-solvents, surfactants, and viscosity-modifying agents. It is crucial to prepare the formulation fresh daily and ensure homogeneity before each administration.[1][2]
Troubleshooting Guides
This section addresses specific issues you might encounter during in vivo experiments with this compound.
Issue 1: Low or No In Vivo Efficacy Despite High In Vitro Potency
-
Potential Cause 1: Poor Bioavailability
-
Explanation: The most common reason for this discrepancy is that the compound is not reaching systemic circulation at concentrations high enough to engage the target in the tumor tissue. This is often due to poor aqueous solubility and/or rapid first-pass metabolism.
-
Solution:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before embarking on a large-scale efficacy study, perform a pilot PK study in a small group of animals. Administer a single dose of this compound and collect plasma samples at several time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to determine the plasma concentration profile (Cmax, Tmax, AUC).[1]
-
Optimize Formulation: If the PK study reveals low exposure, consider reformulating this compound. Strategies include using solubility-enhancing excipients or creating an amorphous solid dispersion.[1]
-
Change Administration Route: If optimizing the oral formulation is unsuccessful, consider switching to intraperitoneal (IP) administration to bypass the gastrointestinal barrier.
-
-
-
Potential Cause 2: Rapid Metabolism or Clearance
-
Explanation: The compound may be rapidly metabolized by the liver or cleared from circulation, resulting in a short half-life and insufficient target engagement over the dosing interval.
-
Solution:
-
Analyze PK Profile: The pilot PK study will reveal the compound's half-life.
-
Adjust Dosing Frequency: If the half-life is short, consider increasing the dosing frequency from once daily (QD) to twice daily (BID) to maintain therapeutic concentrations.
-
-
Issue 2: High Variability in Tumor Growth Inhibition Between Animals
-
Potential Cause 1: Inconsistent Dosing
-
Explanation: If using a suspension, the compound may settle over time, leading to inconsistent concentrations being drawn into the syringe for each animal. Improper oral gavage technique can also lead to misdosing.
-
Solution:
-
Ensure Formulation Homogeneity: Vortex the suspension vigorously before drawing each dose. If possible, use a magnetic stirrer to keep the suspension mixed during the dosing procedure.
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage). For oral gavage, proper restraint and correct placement of the gavage needle are critical to ensure the full dose reaches the stomach.
-
-
-
Potential Cause 2: Food Effect
-
Explanation: The presence of food in the stomach can significantly alter the absorption of orally administered drugs. For instance, a high-fat meal increases the absorption of pralsetinib in humans.[1]
-
Solution:
-
Standardize Feeding Schedule: To ensure a consistent gastric environment, fast the animals overnight (while allowing free access to water) before oral administration.
-
-
Issue 3: Signs of Toxicity in Animal Models (e.g., weight loss, lethargy)
-
Potential Cause 1: Vehicle Toxicity
-
Explanation: Some organic solvents, like DMSO, can be toxic at high concentrations. The formulation vehicle itself may be causing the adverse effects.
-
Solution:
-
Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle-related toxicity and compound-related toxicity.
-
Minimize Toxic Excipients: Keep the concentration of potentially toxic solvents, such as DMSO, as low as possible in the final formulation (ideally ≤10% for oral administration).
-
-
-
Potential Cause 2: On-Target or Off-Target Toxicity of this compound
-
Explanation: The compound may have on-target toxicities (related to inhibiting RET in normal tissues) or off-target toxicities (inhibiting other kinases).
-
Solution:
-
Dose Reduction: If toxicity is observed, reduce the dose. A formal maximum tolerated dose (MTD) study may be necessary.
-
Pharmacodynamic Analysis: Correlate signs of toxicity with target engagement in both tumor and normal tissues to understand if the toxicity is on-target.
-
-
Data Presentation: Formulation and Pharmacokinetics of Analogous RET Inhibitors
The following tables summarize formulation and pharmacokinetic data for the selective RET inhibitors pralsetinib and selpercatinib in animal models. This data can serve as a reference for designing studies with this compound.
Table 1: Example Vehicle Formulations for Oral Administration in Mice
| Formulation Component | Example 1 (Pralsetinib)[1] | Example 2 (General for Kinase Inhibitors) |
| Solubilizing Agent | 10% DMSO | 5% DMSO |
| Co-solvent | 40% PEG300 | 40% PEG400 |
| Surfactant | 5% Tween-80 | 5% Tween 80 |
| Aqueous Base | 45% Saline | 50% Water |
Table 2: Preclinical Pharmacokinetic Parameters of Selective RET Inhibitors (Oral Administration)
| Parameter | Pralsetinib (Mouse) | Selpercatinib (Rat) | Selpercatinib (Mouse) |
| Dose | 10 mg/kg | 18 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | ~1,150 (at 400 mg QD in human) | ~1,500 | ~2,980 (steady state in human) |
| Tmax (hr) | 2 - 4 (in human) | ~2 | ~2 (in human) |
| AUC (ng·h/mL) | ~43,900 (at 400 mg QD in human) | ~4,500 | ~51,600 (steady state in human) |
| Oral Bioavailability (%) | Not explicitly reported | Not explicitly reported, but shows linear PK | 73% (in human volunteers)[3] |
Note: Preclinical pharmacokinetic data in rodents is not always consistently reported in public literature. Human data is provided for context where rodent data is sparse. These values can vary significantly based on the animal strain, formulation, and analytical methods used.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model using RET-fusion positive non-small cell lung cancer (NSCLC) cells.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known RET fusion (e.g., LC-2/ad, CUTO42) in the recommended medium.
-
Harvest cells during the exponential growth phase and ensure viability is >90%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 2-5 x 10^6 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) with 8-10 mice per group.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation and vehicle control fresh daily.
-
Administer the designated treatment via oral gavage once or twice daily at a volume of approximately 10 mL/kg.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum size allowed by institutional guidelines.
-
-
Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for pharmacodynamic analysis (see Protocol 2).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess target engagement of this compound in tumor tissue.
-
Study Design:
-
Establish xenografts as described in Protocol 1.
-
Once tumors are established, administer a single dose of this compound or vehicle.
-
Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 24 hours).
-
-
Sample Collection and Processing:
-
Immediately following euthanasia, excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Homogenize the tumor tissue and prepare protein lysates.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the RET signaling pathway:
-
Phospho-RET (p-RET): To directly measure inhibition of RET autophosphorylation.
-
Total RET: As a loading control.
-
Phospho-ERK (p-ERK): A key downstream marker of the MAPK pathway.
-
Total ERK: As a loading control.
-
-
Quantify band intensities to determine the ratio of phosphorylated to total protein at each time point, which indicates the degree and duration of target inhibition.
-
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo xenograft efficacy study.
Troubleshooting Decision Tree for Low In Vivo Efficacy
Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.
References
Technical Support Center: Addressing Inconsistent Results with Ret-IN-28
Welcome to the technical support center for Ret-IN-28, a novel ATP-competitive inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer standardized protocols for key assays. While this compound is a specific research compound, the principles and troubleshooting steps outlined here are broadly applicable to other selective RET kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is designed as a highly selective inhibitor of the RET receptor tyrosine kinase. Under normal physiological conditions, the RET protein is involved in cell growth, differentiation, and survival.[1] However, in certain cancers, such as non-small cell lung cancer and medullary thyroid carcinoma, mutations or fusions in the RET gene lead to its constitutive activation, driving uncontrolled cell proliferation.[1][2] this compound works by binding to the ATP-binding site of the RET kinase domain, which prevents its activation and subsequent downstream signaling.[1] This blockage of RET activity can inhibit tumor progression and induce programmed cell death (apoptosis) in cancer cells with aberrant RET signaling.[1]
Q2: I am observing a weaker than expected inhibition of cell viability in my cancer cell line treated with this compound. What are the possible reasons?
Several factors could contribute to a reduced effect on cell viability:
-
Cell Line Dependency: Confirm that your chosen cell line harbors a known activating RET mutation or fusion (e.g., KIF5B-RET, CCDC6-RET). The anti-proliferative effects of this compound will be most pronounced in cell lines where RET signaling is the primary oncogenic driver.
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure that the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Visually inspect for any precipitation. It's also crucial to use freshly prepared dilutions, as repeated freeze-thaw cycles can lead to degradation.
-
Assay Conditions: The confluence of your cells at the time of treatment can impact the results. Standardize your cell seeding density and treatment initiation time point. Additionally, the duration of the viability assay (e.g., 48, 72, or 96 hours) should be optimized for your specific cell line.
-
Drug Efflux: Some cancer cell lines express high levels of ATP-binding cassette (ABC) transporters, which can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: My Western blot results for phosphorylated RET (p-RET) are inconsistent after treatment with this compound. How can I improve reproducibility?
Inconsistent p-RET levels can be frustrating. Here are some troubleshooting steps:
-
Lysis Buffer Composition: It is critical to use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins during sample preparation.[3]
-
Rapid Cell Lysis: Perform cell lysis quickly and on ice to minimize the activity of endogenous phosphatases.[4]
-
Loading Controls: Always probe for total RET protein on the same membrane after detecting p-RET to normalize the signal.[4] This will account for any variations in protein loading between lanes.
-
Antibody Quality: Ensure that your primary antibodies for both p-RET and total RET are validated for Western blotting and are used at the recommended dilution.
-
Blocking Agent: When detecting phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of milk, as milk contains casein, a phosphoprotein that can lead to high background.[5]
Q4: I'm concerned about potential off-target effects with this compound. What are common off-targets for RET inhibitors and how can I assess them?
While this compound is designed for selectivity, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations.[6]
-
Common Off-Targets: For some multi-kinase inhibitors that target RET, off-target effects on kinases like VEGFR and EGFR have been reported, leading to toxicities such as hypertension and skin rash.[7][8]
-
Assessing Off-Target Effects:
-
Control Cell Lines: Use a cell line that does not have an activated RET pathway as a negative control. Any significant effect on the viability of this cell line at similar concentrations suggests off-target activity.
-
Kinase Profiling: A broader assessment can be achieved by screening this compound against a panel of other kinases in in-vitro assays.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of a structurally different RET inhibitor or with the genetic knockdown/knockout of RET (e.g., using siRNA or CRISPR).[6]
-
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate, which are prone to evaporation. |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the media containing the inhibitor for any signs of precipitation before adding it to the cells. |
| Edge Effects in Microplates | Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier and minimize evaporation from the experimental wells. |
| Variable Incubation Times | Standardize the incubation time for both drug treatment and the viability reagent (e.g., MTT, MTS). |
Issue 2: Acquired Resistance to this compound in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Secondary RET Mutations | Sequence the RET gene in the resistant cell population to identify potential secondary mutations, such as the "gatekeeper" mutation V804M or "solvent front" mutations like G810R/S/C, which can prevent inhibitor binding.[9][10] |
| Bypass Signaling Activation | Investigate the activation of alternative signaling pathways that may compensate for RET inhibition. This can be done through phosphoproteomic screens or by Western blotting for key nodes of other growth factor receptor pathways (e.g., EGFR, MET). |
| Upregulation of Drug Efflux Pumps | Use qPCR or Western blotting to assess the expression levels of common drug efflux pumps (e.g., ABCB1, ABCG2) in resistant versus sensitive cells. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of several known RET inhibitors against wild-type and mutated RET, providing a reference for expected potency.
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET V804M IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Cell Line (RET-fusion) IC50 (nM) |
| Selpercatinib (LOXO-292) | ~2 | ~6 | >1000 | ~7 (CCDC6-RET) |
| Pralsetinib (BLU-667) | ~0.4 | ~0.5 | ~8 | ~2 (KIF5B-RET) |
| Cabozantinib | ~5 | ~150 | ~0.03 | ~20 (CCDC6-RET) |
| Vandetanib | ~100 | >3000 | ~40 | ~300 (CCDC6-RET) |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from various preclinical studies.
Experimental Protocols
Protocol 1: Western Blot for Inhibition of RET Phosphorylation
1. Cell Culture and Treatment: a. Seed cells (e.g., a RET-fusion positive NSCLC line) in 6-well plates and grow to 70-80% confluency.[4] b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO only).[4] d. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. e. Incubate the cells for the desired amount of time (e.g., 2 hours) at 37°C and 5% CO2.[4]
2. Cell Lysis: a. Place the 6-well plate on ice and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4] d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4] f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration using a BCA or Bradford protein assay.[4] b. Take a volume of cell lysate containing 20-30 µg of total protein and add 4X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Western Blotting: a. Load the samples onto a polyacrylamide gel and perform electrophoresis. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[3] d. Incubate the membrane with the primary antibody against phospho-RET (e.g., p-RET Tyr905) diluted in 5% BSA/TBST overnight at 4°C. e. Wash the membrane three times with TBST for 5-10 minutes each. f. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. g. Wash the membrane three times with TBST for 10 minutes each. h. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
5. Stripping and Re-probing for Total RET: a. To normalize the p-RET signal, probe for total RET protein on the same membrane.[4] b. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature. c. Wash the membrane thoroughly with TBST. d. Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against total RET overnight at 4°C. f. Repeat the secondary antibody incubation, washing, and detection steps as described above.
Protocol 2: MTT Cell Viability Assay
1. Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium from a concentrated stock in DMSO. A suggested starting range is from 10 µM down to 0.1 nM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
4. Formazan (B1609692) Solubilization and Absorbance Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[11] c. Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.[11]
5. Data Analysis: a. Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[11]
Visualizations
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. mdlinx.com [mdlinx.com]
- 8. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Ret-IN-28 stability and storage conditions
This technical support center provides guidance on the stability and storage of Ret-IN-28 (all-trans-retinoic acid). For optimal experimental outcomes, please adhere to the following recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in its solid form?
A1: For long-term storage, this compound as a crystalline solid should be stored at -20°C, protected from light. Under these conditions, it is stable for at least two years[1].
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF)[1]. For maximal stability, it is recommended to prepare stock solutions fresh before use. If storage is necessary, store aliquots in airtight, light-protected vials at -20°C. While some sources suggest stability in DMSO at -20°C for up to 3 months, it is best practice to minimize storage time to avoid degradation. Aqueous solutions are not recommended for storage for more than one day[1].
Q3: Is this compound sensitive to light?
A3: Yes, this compound is highly sensitive to light and can undergo rapid degradation upon exposure to sunlight, fluorescent light, and UV radiation[2][3][4][5]. All handling, including weighing, dissolution, and experimental procedures, should be performed under subdued light or using amber-colored glassware to minimize light exposure.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound are photoisomerization and oxidation. Upon exposure to light, all-trans-retinoic acid can isomerize to form 13-cis and 9-cis isomers[6]. It is also susceptible to oxidation, especially in the presence of air and heat[7][8].
Q5: I am using this compound in cell culture. Are there any special precautions I should take?
A5: Yes. Given its instability in aqueous media and sensitivity to light and temperature, it is crucial to handle this compound carefully in cell culture experiments. Retinoids have been shown to be more stable in serum-supplemented media compared to serum-free media. If using serum-free media, the addition of bovine serum albumin (BSA) may help stabilize the compound[9]. Always add the diluted this compound solution to the culture medium immediately before use and protect the cultures from light by keeping plates in the dark as much as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm its integrity. |
| Exposure to light during experiments. | Use amber-colored tubes and plates. Minimize the exposure of your solutions and cells to ambient light. Work under yellow light if possible[9]. | |
| Loss of compound activity | Improper storage of solid compound or solution. | Ensure the solid compound is stored at -20°C in a light-protected, airtight container. For solutions, aliquot and store at -20°C for the shortest possible time. Avoid repeated freeze-thaw cycles[10]. |
| Oxidation of the compound. | Purge organic solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions to remove dissolved oxygen[1]. | |
| Precipitation in aqueous media | Low aqueous solubility of this compound. | This compound has low solubility in aqueous media[1][10]. Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) to avoid toxicity and precipitation[10]. Dilute the stock solution into the final medium immediately before use. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Crystalline Solid | N/A | -20°C | ≥ 2 years[1] | Protect from light; store in an airtight container. |
| Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles; protect from light[10]. |
| Solution | Ethanol | -20°C | Prepare fresh | Limited stability; use immediately after preparation. |
| Aqueous Solution | Aqueous Buffer/Media | N/A | < 1 day[1] | Sparingly soluble and unstable; not recommended for storage. |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Ethanol | ~0.5 mg/mL[1] |
| Water | Sparingly soluble[1] |
Table 3: Stability of all-trans-Retinoic Acid in Solution under Different Conditions
| Solvent/Formulation | Condition | Time | Remaining Compound | Reference |
| Cream and "Retinoid Solution" | Stored in the dark (room temp. or 2-8°C) | 90 days | ~86-87% | [3] |
| Ethanol Solution | Light irradiance (250 W/m²) | 240 min | 8% | [6] |
| Liposome Formulation | Light irradiance (250 W/m²) | 240 min | 60% | [6] |
| Commercial Cosmetic | 25°C | 6 months | 20-100% (formulation dependent) | [2][11] |
| Commercial Cosmetic | 40°C | 6 months | 0-60% (formulation dependent) | [2][11] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent over time at a given temperature.
1. Materials:
- This compound (all-trans-retinoic acid)
- HPLC-grade solvent (e.g., DMSO or ethanol)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Amber-colored vials
- Calibrated incubator or water bath
- Volumetric flasks and pipettes
2. Preparation of Stock Solution:
- Under subdued light, accurately weigh a known amount of this compound.
- Dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
- Ensure complete dissolution. This is your Time 0 (T0) sample.
3. Experimental Setup:
- Aliquot the stock solution into several amber-colored vials.
- Place the vials in a calibrated incubator set to the desired temperature (e.g., 25°C or 40°C).
- For photostability testing, place vials in a photostability chamber or expose them to a controlled light source alongside control vials wrapped in aluminum foil.
4. Sample Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from the incubator.
- Dilute the sample to a suitable concentration for HPLC analysis.
- Analyze the sample by HPLC. A typical mobile phase could be a mixture of methanol (B129727) and water[12]. Detection is commonly performed at around 350-356 nm[1][12].
- Record the peak area of the all-trans-retinoic acid peak.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Simplified degradation pathways of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The stability of all-trans retinoic acid in "retinoid solutions" of "Di Bella's Cure"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability of Topical Agents Applied to the Skin: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Minimizing Toxicity of Ret-IN-28 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective RET inhibitor, Ret-IN-28. The following information is designed to help anticipate and mitigate potential toxicities in preclinical models, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Its primary mechanism of action is to block the ATP-binding site of wild-type and mutated forms of RET, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival in RET-altered cancers.
Q2: What are the common toxicities observed with selective RET inhibitors like this compound in preclinical models?
A2: Preclinical studies of selective RET inhibitors have identified several common toxicities. These adverse events are often a result of on-target inhibition of endogenous RET signaling or, less frequently, off-target effects.[1] Common findings include:
-
Hypertension: Elevated blood pressure is a frequent on-target effect.[1][2]
-
Hepatotoxicity: Indicated by elevated liver enzymes (ALT and AST).[2][3][4]
-
Hematologic Toxicities: Including neutropenia, anemia, and thrombocytopenia.[1][2]
-
Gastrointestinal (GI) Toxicity: Manifesting as diarrhea, constipation, and nausea.[5]
-
QT Prolongation: A potential for delayed cardiac repolarization.[2]
-
Hypersensitivity Reactions: Including skin rash.[1]
Q3: How can I minimize the in-life toxicity of this compound in my animal models?
A3: A multi-faceted approach is recommended to mitigate in-vivo toxicity:
-
Dose Optimization: Conduct thorough dose-range finding studies to identify the maximum tolerated dose (MTD) and the minimum effective dose.[6] Starting with a dose escalation plan can help pinpoint a therapeutic window with an acceptable safety profile.
-
Formulation Optimization: The vehicle used to dissolve and administer this compound can significantly impact its toxicity. It's crucial to run a vehicle-only control group to ensure the observed toxicities are compound-related. For poorly soluble kinase inhibitors, formulation strategies are critical to improve bioavailability and potentially reduce toxicity.[7][8]
-
Monitoring and Supportive Care: Implement regular monitoring of animal health, including body weight, clinical signs, and blood pressure. For anticipated side effects, such as diarrhea, supportive care measures can be put in place.
-
Intermittent Dosing: If continuous daily dosing leads to unacceptable toxicity, an intermittent dosing schedule (e.g., 5 days on, 2 days off) may maintain efficacy while allowing for recovery and reducing cumulative toxicity.
Q4: Are there in-vitro assays that can predict potential in-vivo toxicities of this compound?
A4: Yes, several in-vitro assays can provide early indications of potential toxicities:
-
Kinase Selectivity Profiling: A broad panel of kinases should be screened to identify potential off-target interactions of this compound, which could lead to unexpected toxicities.[9][10]
-
hERG Channel Assay: This assay is crucial for assessing the risk of QT prolongation and potential cardiotoxicity.
-
Hepatotoxicity Assays: Using primary hepatocytes or liver spheroids to evaluate the potential for drug-induced liver injury.
-
Cardiomyocyte Viability Assays: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to assess direct cardiotoxic effects.[11]
Troubleshooting Guides
Issue 1: Unexpectedly high in-life toxicity (e.g., significant weight loss, lethargy) at the intended therapeutic dose.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Re-evaluate the dose-response relationship. Perform a dose-titration study to identify a better-tolerated dose that still achieves the desired level of target engagement. |
| On-target toxicity | Consider an intermittent dosing schedule to allow for recovery. Implement supportive care measures to manage specific symptoms. |
| Off-target effects | Conduct a comprehensive kinase selectivity screen to identify potential off-target activities that may be contributing to the toxicity.[9] |
| Formulation/Vehicle toxicity | Always include a vehicle-only control group to rule out toxicity from the formulation excipients.[9] Experiment with alternative, less toxic vehicles if necessary. |
Issue 2: Elevated liver enzymes (ALT/AST) in treated animals.
| Possible Cause | Troubleshooting Steps |
| Direct hepatotoxicity of this compound | Reduce the dose or switch to an intermittent dosing schedule. Monitor liver enzymes more frequently. |
| Metabolite-induced toxicity | Investigate the metabolic profile of this compound to determine if a reactive metabolite is responsible for the hepatotoxicity. |
| Underlying condition in the animal model | Ensure the animal model used does not have a predisposition to liver conditions that could be exacerbated by the compound. |
Issue 3: Inconsistent or non-reproducible toxicity profile between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound stability/handling | Ensure proper storage of this compound as a stock solution (aliquoted and stored at -80°C to avoid freeze-thaw cycles). Prepare fresh working dilutions for each experiment.[9] |
| Variability in animal model | Standardize the animal model in terms of age, sex, and strain. Ensure consistent housing and feeding conditions. |
| Inconsistent dosing procedure | Standardize the administration route and technique. For oral gavage, ensure consistent volume and proper placement. |
Data Presentation
Table 1: Common Treatment-Related Adverse Events of Selective RET Inhibitors (Selpercatinib and Pralsetinib) in Clinical Trials
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3/4) |
| Hypertension | 25-39% | 14-17% |
| Increased AST | 39% | 10% |
| Increased ALT | 27% | 13% |
| Diarrhea | ~50% | ~3% |
| Constipation | 26% | <1% |
| Neutropenia | - | Common |
| Anemia | 35% | - |
| Thrombocytopenia | 14.6% | - |
| Fatigue | >25% | - |
| Dry Mouth | ~44% | - |
| Rash | 24-27% | <1% |
Data compiled from publicly available clinical trial information for selpercatinib (B610774) and pralsetinib.[1][2][3][4][12]
Experimental Protocols
Protocol 1: In-Vivo Dose Range Finding Study
-
Animal Model: Select a relevant rodent model (e.g., nude mice bearing a RET-driven tumor xenograft).
-
Group Allocation: Assign animals to at least four groups (n=5-10 per group): a vehicle control group and three dose level groups (low, medium, and high).
-
Dose Selection: The starting dose should be based on in-vitro potency and any available pharmacokinetic data. Subsequent doses can be escalated in a step-wise manner (e.g., 2-3 fold increments).[6]
-
Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage) daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Measure tumor volume 2-3 times per week.
-
Collect blood samples at baseline and at the end of the study for complete blood count and clinical chemistry analysis.
-
-
Endpoint Analysis: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
Data Interpretation: Determine the Maximum Tolerated Dose (MTD) as the highest dose that does not cause significant toxicity.
Mandatory Visualizations
References
- 1. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. Adverse event profiles of selpercatinib: a real-world pharmacovigilance analysis based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
Ret-IN-28 dose-response curve optimization
Technical Support Center: Ret-IN-28
Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you optimize your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It is designed to specifically target and block the kinase activity of wild-type RET as well as oncogenic fusion proteins (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T) that are implicated in various cancers. By binding to the ATP pocket of the RET kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival in RET-driven cancer models.
Q2: Which downstream signaling pathways are inhibited by this compound?
A2: Upon activation, the RET receptor tyrosine kinase initiates several downstream signaling cascades critical for cell growth and survival. This compound effectively blocks these pathways by inhibiting the initial phosphorylation event. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Technical Support Center: Cell Culture Contamination Issues with Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve cell culture contamination issues that may arise during experiments with small molecule inhibitors.
General Introduction to Cell Culture Contamination
Cell culture contamination is a pervasive issue that can lead to inaccurate experimental results, loss of valuable cells, and significant delays in research.[1][2] Contaminants can be biological, such as bacteria, fungi, mycoplasma, and viruses, or chemical, originating from reagents, water, or lab equipment.[2][3][4] This guide will focus on troubleshooting contamination in the context of using small molecule inhibitors, such as the hypothetical "Ret-IN-28."
Frequently Asked Questions (FAQs)
Q1: Can the small molecule inhibitor itself be a source of contamination?
A1: While the inhibitor compound is unlikely to be a source of biological contamination if properly handled, the solvent used to dissolve it (commonly DMSO) or the stock solution itself can become contaminated. It is crucial to use sterile, high-quality solvents and maintain aseptic technique when preparing and using inhibitor stock solutions.
Q2: I observed a precipitate in my culture medium after adding the inhibitor. Is this contamination?
A2: Not necessarily. This is more likely a chemical precipitation issue related to the inhibitor's solubility. Many small molecule inhibitors have low solubility in aqueous media.[5][6] Precipitation can occur if the final concentration of the inhibitor exceeds its solubility limit in the culture medium or if the solvent concentration (e.g., DMSO) is too high.[7]
Q3: How can I differentiate between microbial contamination and inhibitor-induced cytotoxicity?
A3: This can be challenging as both can lead to changes in cell morphology and death. Here are some key differentiators:
-
Microbial Contamination: Look for classic signs such as turbidity (cloudiness) in the medium, a rapid drop in pH (yellowing of the medium), or the presence of motile bacteria or filamentous fungi under the microscope.[8][9]
-
Inhibitor-Induced Cytotoxicity: This will typically manifest as a dose-dependent effect on cell viability and morphology without the visible signs of microbial growth. You may observe increased floating cells, rounding of adherent cells, or a decrease in cell proliferation.
Q4: What is mycoplasma contamination, and why is it a concern when working with inhibitors?
A4: Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics.[3] They are a significant concern because they are difficult to detect by light microscopy and do not cause the typical signs of bacterial contamination like turbidity.[3] Mycoplasma can alter cellular metabolism, growth, and gene expression, which can significantly impact the results of experiments involving small molecule inhibitors.[1][3] It is estimated that 5-30% of all cell cultures may be contaminated with mycoplasma.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving contamination issues.
Issue 1: Sudden Turbidity and/or pH Change in Culture
Question: My cell culture medium became cloudy and turned yellow overnight after adding my inhibitor. What should I do?
Answer: These are classic signs of bacterial contamination.[8][9]
Recommended Actions:
-
Isolate and Discard: Immediately isolate the contaminated flask(s) and any shared reagents. It is generally recommended to discard heavily contaminated cultures to prevent further spread.[4]
-
Microscopic Examination: Observe a sample of the culture medium under a high-power microscope to confirm the presence of bacteria (small, motile rods or cocci).[9]
-
Decontaminate: Thoroughly clean and decontaminate the incubator and biosafety cabinet.[4]
-
Review Aseptic Technique: Re-evaluate your sterile technique and that of anyone else working in the cell culture hood.[8]
Issue 2: Filamentous Growth or Spores Observed in Culture
Question: I see fuzzy, mold-like growths in my culture flask. What is this and how do I handle it?
Answer: This indicates fungal (mold or yeast) contamination.[8][9]
Recommended Actions:
-
Immediate Discard: Fungal contamination spreads easily through airborne spores. Discard the contaminated culture immediately.[4]
-
Thorough Decontamination: Decontaminate the incubator, biosafety cabinet, and surrounding areas. Consider using a fungicide.[4]
-
Check Reagents: Fungal spores can be present in media, serum, or other reagents. If the problem persists, consider filtering your media or using a fresh, unopened bottle.
Issue 3: Cells Appear Unhealthy, but No Obvious Contamination
Question: My cells are growing poorly and look stressed since I started my inhibitor treatment, but the media is clear. What could be the cause?
Answer: This could be due to several factors, including mycoplasma contamination, inhibitor cytotoxicity, or chemical contamination.
Recommended Actions:
-
Test for Mycoplasma: This is a critical first step. Use a reliable detection method such as PCR, ELISA, or fluorescence staining.[3][9]
-
Assess Inhibitor Cytotoxicity:
-
Perform a dose-response experiment to determine the IC50 of your inhibitor in your specific cell line.
-
Include a vehicle control (cells treated with the same concentration of DMSO or other solvent) to ensure the solvent itself is not causing toxicity.[7]
-
-
Check for Chemical Contaminants:
Data Presentation
Table 1: Common Types of Cell Culture Contamination and Their Characteristics
| Contaminant | Microscopic Appearance | Medium Appearance | Recommended Action |
| Bacteria | Small, motile rods or cocci | Turbid, rapid pH drop (yellow) | Discard culture, decontaminate workspace[4] |
| Fungi (Yeast) | Round or oval budding particles | Initially clear, may become turbid | Discard culture, decontaminate workspace[4] |
| Fungi (Mold) | Filamentous hyphae, may have dense spore clusters | Initially clear, may have floating colonies | Discard culture, decontaminate workspace[4] |
| Mycoplasma | Not visible with a standard light microscope | Generally clear | Test with PCR or fluorescent stain, treat with specific antibiotics or discard[3] |
Experimental Protocols
Protocol: Mycoplasma Contamination Testing by PCR
This protocol outlines a general procedure for detecting mycoplasma contamination using a PCR-based assay.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific PCR primer mix
-
Taq DNA polymerase and dNTPs
-
PCR tubes
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
Positive and negative controls
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a confluent or near-confluent culture.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microfuge tube.
-
Boil the supernatant for 10 minutes to lyse any mycoplasma and release their DNA.
-
Centrifuge at 13,000 x g for 5 minutes to pellet debris. The supernatant contains the template DNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing water, PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 1-5 µL of the prepared template DNA to each tube.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Run the PCR program according to the manufacturer's instructions for the specific primers used. A typical program includes an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Prepare a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the PCR products and a DNA ladder onto the gel.
-
Run the gel until the dye front has migrated sufficiently.
-
-
Analysis:
-
Visualize the DNA bands under UV light.
-
Compare the bands in the sample lanes to the positive and negative controls. A band of the expected size in the sample lane indicates mycoplasma contamination.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting common cell culture contamination issues.
Caption: A simplified signaling pathway showing the action of a hypothetical inhibitor.
References
- 1. labcoltd.ae [labcoltd.ae]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. benchchem.com [benchchem.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to Selective RET Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer: Selpercatinib vs. Pralsetinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been significantly advanced by the development of selective inhibitors targeting specific oncogenic drivers. For patients with NSCLC harboring fusions in the Rearranged during Transfection (RET) gene, the approvals of selpercatinib (B610774) (Retevmo®) and pralsetinib (B610190) (Gavreto®) have marked a new era of precision medicine.[1][2] This guide provides an objective comparison of these two highly potent and selective RET inhibitors, focusing on their performance in RET fusion-positive NSCLC, supported by key experimental and clinical data.
An extensive search for preclinical and clinical data on a RET inhibitor referred to as "Ret-IN-28" did not yield any specific scientific literature or experimental data. It is possible that this is an internal designation for a compound not yet publicly disclosed or a misnomer. Therefore, a direct comparison with selpercatinib is not feasible at this time. This guide will instead focus on the two leading, FDA-approved selective RET inhibitors: selpercatinib and pralsetinib.
Mechanism of Action and Signaling Pathway
Both selpercatinib and pralsetinib are orally available, ATP-competitive small-molecule inhibitors of the RET receptor tyrosine kinase.[3] In RET fusion-positive NSCLC, the fusion of the RET kinase domain with a partner gene leads to ligand-independent dimerization and constitutive activation of the RET kinase.[4] This aberrant signaling activates downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] Selpercatinib and pralsetinib selectively bind to the ATP-binding pocket of the RET kinase, blocking its activity and inhibiting these downstream oncogenic signals.[3]
Clinical Efficacy in RET Fusion-Positive NSCLC
The pivotal clinical trials for these agents were the LIBRETTO-001 study for selpercatinib and the ARROW study for pralsetinib. Both trials demonstrated robust and durable responses in patients with RET fusion-positive NSCLC, both in treatment-naïve and previously treated (platinum-based chemotherapy) populations.
Table 1: Comparison of Efficacy in Treatment-Naïve RET Fusion-Positive NSCLC
| Endpoint | Selpercatinib (LIBRETTO-001)[5] | Pralsetinib (ARROW)[6] |
| Objective Response Rate (ORR) | 90% | 73% |
| Complete Response (CR) | Not specified in source | 12% |
| Partial Response (PR) | Not specified in source | 62% |
| Median Duration of Response (DoR) | Not Reached | Not Reached |
| Median Progression-Free Survival (PFS) | Not Reached | 13.0 months |
Table 2: Comparison of Efficacy in Previously Treated RET Fusion-Positive NSCLC
| Endpoint | Selpercatinib (LIBRETTO-001)[5] | Pralsetinib (ARROW)[5][6] |
| Objective Response Rate (ORR) | 70% | 61% |
| Complete Response (CR) | Not specified in source | 5% |
| Partial Response (PR) | Not specified in source | 56% |
| Median Duration of Response (DoR) | 20.3 months | 22.3 months |
| Median Progression-Free Survival (PFS) | Not specified in source | 16.5 months |
Safety and Tolerability
Both selpercatinib and pralsetinib have manageable safety profiles, although with some differences in the most common adverse events.
Table 3: Comparison of Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Any Grade) | Selpercatinib (≥15% of patients)[5] | Pralsetinib (≥20% of patients)[5] |
| Dry Mouth | 33% | - |
| Increased AST | 25% | 31% |
| Increased ALT | 24% | 21% |
| Hypertension | 23% | 20% |
| Diarrhea | 20% | - |
| Fatigue | 17% | - |
| Anemia | - | 22% |
| Constipation | - | 21% |
Discontinuation of treatment due to TRAEs was low for both drugs, at 2% for selpercatinib and 4% for pralsetinib.[5]
Experimental Protocols
The following are summaries of the methodologies for the pivotal Phase 1/2 trials for selpercatinib and pralsetinib.
LIBRETTO-001 (Selpercatinib)[7]
-
Study Design: A global, multicenter, open-label, multi-cohort Phase 1/2 trial.
-
Patient Population: Patients with advanced solid tumors harboring a RET gene alteration, including a cohort of patients with RET fusion-positive NSCLC. Patients were enrolled in treatment-naïve and previously treated (with platinum-based chemotherapy) cohorts.
-
Dosing: Following a dose-escalation phase, the recommended Phase 2 dose of 160 mg was administered orally twice daily.
-
Primary Endpoint: Objective Response Rate (ORR) as determined by an independent review committee.
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.
ARROW (Pralsetinib)[5]
-
Study Design: A multi-cohort, open-label, Phase 1/2 study.
-
Patient Population: Patients with advanced solid tumors harboring a RET gene alteration, including cohorts for treatment-naïve and previously treated (with platinum-based chemotherapy) RET fusion-positive NSCLC.
-
Dosing: 400 mg administered orally once daily.
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Duration of Response (DoR), safety, and tolerability.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Pralsetinib and Selpercatinib for NSCLC Patients with RET Gene Fusions [jhoponline.com]
- 6. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Efficacy Guide to Pralsetinib, a Potent RET Inhibitor
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comparative analysis between Ret-IN-28 and pralsetinib (B610190) could not be conducted. Extensive searches yielded no publicly available scientific literature or clinical data for a compound designated "this compound." Therefore, this guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental data for pralsetinib.
Pralsetinib is a highly selective and potent oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib has demonstrated significant clinical activity and a manageable safety profile in treating patients with RET fusion-positive NSCLC.[5][6]
Mechanism of Action
Pralsetinib exerts its anti-tumor effects by specifically inhibiting the RET tyrosine kinase.[1] In cancers with RET gene fusions, the RET kinase domain becomes constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3][7] Pralsetinib binds to the ATP-binding site within the RET kinase domain, which blocks its kinase activity and downstream oncogenic signaling.[3][7] Due to its high selectivity for RET over other kinases, pralsetinib has a more favorable safety profile compared to multi-kinase inhibitors.[1]
Efficacy of Pralsetinib in RET Fusion-Positive NSCLC
The efficacy and safety of pralsetinib in patients with RET fusion-positive NSCLC were evaluated in the pivotal Phase 1/2 ARROW clinical trial (NCT03037385).[6][8] The trial included both treatment-naïve and previously treated patients.[6]
Key Efficacy Data from the ARROW Trial
The following tables summarize the key efficacy data for pralsetinib in different patient cohorts from the ARROW study.
Table 1: Overall Response Rate (ORR) in Patients with RET Fusion-Positive NSCLC
| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Complete Response (CR) | Partial Response (PR) |
| Treatment-Naïve | 75 | 72% (60%-82%) | 5% | 67% |
| Previously Treated with Platinum-Based Chemotherapy | 136 | 59% (50%-67%) | Not Reported | Not Reported |
| All Patients in Measurable Disease Population (MDP) | 259 | 70.3% (64.3%-75.8%) | Not Reported | Not Reported |
CI: Confidence Interval Data from multiple data cutoffs of the ARROW study.[6][9]
Table 2: Duration of Response (DOR) and Progression-Free Survival (PFS)
| Patient Cohort | Median Duration of Response (DOR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) |
| Treatment-Naïve | Not Reached | 13.0 months |
| Previously Treated with Platinum-Based Chemotherapy | 22.3 months | 16.5 months |
| All Patients in Efficacy Population | 19.1 months (14.5-27.9) | 13.1 months (11.4-16.8) |
CI: Confidence Interval Data from multiple data cutoffs of the ARROW study.[6][9]
Experimental Protocols
ARROW Clinical Trial (NCT03037385) Methodology
The ARROW study was a multicenter, open-label, Phase 1/2 trial designed to evaluate the safety, tolerability, and efficacy of pralsetinib in patients with RET-altered solid tumors.[6]
-
Phase 1 (Dose Escalation): This phase was designed to determine the recommended Phase 2 dose (RP2D) of pralsetinib. Patients received pralsetinib at doses ranging from 30 mg to 600 mg once daily.
-
Phase 2 (Dose Expansion): In this phase, patients received pralsetinib at the RP2D of 400 mg once daily.[6] Efficacy was evaluated in various expansion cohorts based on tumor type and prior treatment history.
-
Patient Eligibility: Eligible patients were adults with unresectable, locally advanced, or metastatic solid tumors with a documented RET fusion or mutation and an ECOG performance status of 0-2.
-
Endpoints: The co-primary endpoints for the Phase 2 portion were Overall Response Rate (ORR) as determined by a blinded independent central review and safety.[6]
Resistance Mechanisms to Pralsetinib
Despite the durable responses, acquired resistance to pralsetinib can develop. Mechanisms of resistance can be categorized as on-target (RET-dependent) or off-target (RET-independent).
-
On-target resistance involves the emergence of secondary mutations in the RET kinase domain that interfere with pralsetinib binding.[7]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependence on RET signaling.[7] MET amplification is one identified mechanism of off-target resistance.
References
- 1. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 2. lindushealth.com [lindushealth.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 6. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. bjsm.bmj.com [bjsm.bmj.com]
Ret-IN-28: A Comparative Analysis of RET Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ret-IN-28's performance against other RET kinase inhibitors, supported by available experimental data. The focus is on the validation of its selectivity for the RET (Rearranged during Transfection) kinase, a critical oncogenic driver in various cancers.
The emergence of selective RET inhibitors has transformed the therapeutic landscape for patients with RET-altered malignancies. While highly selective inhibitors like Selpercatinib and Pralsetinib have demonstrated significant clinical efficacy, and multi-kinase inhibitors such as Vandetanib and Cabozantinib also exhibit anti-RET activity, the characterization of new compounds is crucial. This guide evaluates the selectivity of the investigational inhibitor this compound in comparison to these established agents.
Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects and associated toxicities. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against RET kinase and other key kinases.
| Kinase Target | This compound (compound 16) IC50 (nM) | Selpercatinib (LOXO-292) IC50 (nM) | Pralsetinib (BLU-667) IC50 (nM) | Vandetanib IC50 (nM) | Cabozantinib IC50 (nM) |
| RET (Wild-Type) | Data not available | ~5.7 | ~0.4 | 130 | 5.2 |
| RET (V804M Mutant) | ~460 (biochemical) | ~6.1 | ~0.4 | - | - |
| KDR (VEGFR2) | >10,000 (biochemical) | >1,000 | >1,000 | 40 | 0.035 |
| FLT3 | Data not available | ~79 | ~2.5 | - | 12 |
| JAK1 | Data not available | >1,000 | ~20 | - | - |
Note: IC50 values are compiled from various sources and assays; direct comparison should be made with caution. A lower IC50 value indicates greater potency. Data for this compound is limited to the available publication.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the IC50 of a compound against a purified kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., RET, KDR)
-
Peptide substrate specific for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., ³³P-ATP)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Kinase reaction termination buffer
-
Filter plates or other separation method
-
Scintillation counter or appropriate detection instrument
-
-
Procedure:
-
The kinase reaction is initiated by adding the test compound at various concentrations, the purified kinase enzyme, and the specific peptide substrate to a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is terminated by the addition of a stop buffer.
-
The phosphorylated substrate is separated from the unreacted ATP, often by capturing the substrate on a filter membrane.
-
The amount of incorporated radiolabel (or other signal) is quantified using a scintillation counter or other appropriate detector.
-
The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the ability of an inhibitor to block kinase activity within a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with a KIF5B-RET fusion).
-
Cell culture medium and supplements.
-
Test compound serially diluted in DMSO.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies specific for the phosphorylated form of the kinase or a downstream substrate, and for the total protein.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blot or ELISA reagents.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specified period.
-
Following treatment, the cells are washed and then lysed to release cellular proteins.
-
The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
The levels of the phosphorylated target protein and the total target protein are assessed by Western blot or ELISA using specific antibodies.
-
The signal from the phosphorylated protein is normalized to the signal from the total protein.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the phosphorylation of the target protein.
-
Visualizing Key Pathways and Processes
To better understand the context of RET kinase inhibition, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Conclusion
Based on the limited available data, this compound (compound 16) demonstrates inhibitory activity against the RET V804M mutant. A key feature highlighted in its initial report is its selectivity against KDR (VEGFR2), a common off-target of multi-kinase inhibitors that is associated with significant toxicities. This suggests a more favorable safety profile compared to agents like Vandetanib and Cabozantinib.
However, a direct and comprehensive comparison with the highly selective inhibitors Selpercatinib and Pralsetinib is challenging due to the lack of a broad kinase selectivity panel for this compound. Selpercatinib and Pralsetinib have been extensively characterized and show sub-nanomolar potency against wild-type and various mutant forms of RET, with exceptional selectivity over other kinases.
Further investigation into the full kinome profile of this compound is necessary to fully validate its selectivity and potential as a therapeutic agent. Researchers are encouraged to consider the data presented in this guide as a preliminary comparison and to consult the primary literature for more detailed information.
A Comparative Analysis of Selective RET Inhibitors Versus Multi-Kinase Inhibitors in Cancer Therapy
A new wave of highly selective RET inhibitors is demonstrating superior efficacy and safety profiles compared to older multi-kinase inhibitors for the treatment of cancers driven by RET alterations. This guide provides a detailed comparison of a representative selective RET inhibitor, Selpercatinib, with multi-kinase inhibitors such as Cabozantinib and Vandetanib, supported by experimental data and detailed methodologies.
The discovery of oncogenic alterations in the Rearranged during Transfection (RET) proto-oncogene has led to the development of targeted therapies for various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). While multi-kinase inhibitors (MKIs) have shown some activity against RET, their lack of specificity often results in significant off-target toxicities and limited efficacy. In contrast, next-generation selective RET inhibitors are designed to potently and specifically target RET, offering a more favorable therapeutic window.
This guide will delve into the preclinical data that underscores the advantages of selective RET inhibition. We will compare the kinase inhibition profiles, cellular activities, and in vivo efficacy of Selpercatinib, a highly selective RET inhibitor, with the MKIs Cabozantinib and Vandetanib.
Kinase Inhibition Profile: A Tale of Two Classes
The fundamental difference between selective RET inhibitors and MKIs lies in their interaction with the human kinome. Selective inhibitors are engineered for high affinity to the RET kinase while minimizing interactions with other kinases. MKIs, on the other hand, were often developed for other primary targets (like VEGFR) and later found to have incidental activity against RET.
Below is a summary of the half-maximal inhibitory concentrations (IC50) for Selpercatinib, Cabozantinib, and Vandetanib against RET and other key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Selpercatinib (IC50, nM) | Cabozantinib (IC50, nM) | Vandetanib (IC50, nM) |
| RET | <1 | 5.2 | 13 |
| KDR (VEGFR2) | 69 | 0.035 | 40 |
| VEGFR1 | - | 1.1 | 110 |
| MET | >10,000 | 1.3 | 7600 |
| FGFR1 | 350 | 440 | 11000 |
| EGFR | >10,000 | >10,000 | 5.6 |
| SRC | >10,000 | 5.7 | 110 |
Data compiled from publicly available literature. Exact values may vary depending on the specific assay conditions.
As the data illustrates, Selpercatinib is exceptionally potent against RET while demonstrating significantly less activity against other kinases like KDR (VEGFR2) and EGFR, which are major targets of Cabozantinib and Vandetanib, respectively. The potent inhibition of these other kinases by MKIs is a primary contributor to their off-target side effects.
Cellular Activity and Proliferation
The selectivity observed in biochemical assays translates to differential effects in cellular models. In cancer cell lines driven by RET fusions or mutations, selective RET inhibitors potently inhibit cell proliferation, while their effect on RET-independent cell lines is minimal. MKIs, due to their broader activity, can inhibit the proliferation of a wider range of cell lines, but often with lower potency against RET-driven cells compared to selective inhibitors.
| Cell Line | RET Alteration | Selpercatinib (IC50, nM) | Cabozantinib (IC50, nM) | Vandetanib (IC50, nM) |
| TT | RET C634W (MTC) | 1.6 | 17 | 140 |
| MZ-CRC-1 | RET M918T (MTC) | 0.5 | 8.5 | 120 |
| LC-2/ad | CCDC6-RET (NSCLC) | 3.7 | 25 | 250 |
| A549 | RET-negative (NSCLC) | >1000 | 1500 | >10,000 |
Data represents typical values from cell viability assays.
In Vivo Efficacy in Preclinical Models
The superior potency and selectivity of selective RET inhibitors are further demonstrated in in vivo xenograft models of RET-driven cancers. In mice bearing tumors derived from RET-fusion or RET-mutant cancer cells, treatment with Selpercatinib typically leads to significant and sustained tumor regression. While MKIs can also inhibit tumor growth, the effect is often less pronounced, and higher doses, which can lead to increased toxicity, may be required to achieve a similar anti-tumor response.
For example, in a patient-derived xenograft (PDX) model of CCDC6-RET fusion-positive lung cancer, oral administration of Selpercatinib has been shown to induce profound and durable tumor regressions. In contrast, Cabozantinib treatment in the same model resulted in more modest tumor growth inhibition.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating RET inhibitors.
Caption: The RET signaling pathway, activated by RET phosphorylation, leading to downstream activation of the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. Selective RET inhibitors block the initial phosphorylation of RET.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound against the RET kinase.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Peptide substrate (e.g., a biotinylated generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (e.g., Selpercatinib, Cabozantinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO, typically starting from a high concentration (e.g., 10 mM). Further dilute these in the assay buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Add the RET kinase and the peptide substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for RET.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (Cell-Based)
Objective: To determine the effect of a test compound on the proliferation of RET-dependent cancer cells.
Materials:
-
RET-dependent cancer cell lines (e.g., TT, MZ-CRC-1) and a RET-negative control cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After the incubation period, equilibrate the plates to room temperature. Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Measure the luminescence with a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the compound concentration and determine the IC50 value as described for the kinase assay.
Conclusion
The development of selective RET inhibitors like Selpercatinib represents a significant advancement in the treatment of RET-driven cancers. As demonstrated by the preclinical data, their high potency and selectivity for the RET kinase translate into superior anti-tumor activity and a potentially wider therapeutic window compared to multi-kinase inhibitors. The targeted nature of these new agents underscores the importance of precision oncology and the continued development of therapies that specifically address the underlying genetic drivers of cancer. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel RET inhibitors as they emerge.
A Head-to-Head Comparison: The Next-Generation Selective RET Inhibitor "Ret-IN-28" Versus the Multi-Kinase Inhibitor Cabozantinib
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is in a constant state of flux. The discovery of novel kinase inhibitors offers the promise of enhanced selectivity and efficacy. This guide provides a detailed, data-driven comparison of a representative next-generation, selective RET inhibitor, herein referred to as "Ret-IN-28", and cabozantinib (B823), a clinically approved multi-kinase inhibitor with significant anti-RET activity.
Disclaimer: As of this writing, specific preclinical data for a compound designated "this compound" is not publicly available in peer-reviewed literature. Therefore, this guide utilizes data from a representative potent and selective RET kinase inhibitor, "Ret-IN-8" (identified from patent WO2021093720A1), to serve as a surrogate for a next-generation selective RET inhibitor in this head-to-head comparison with cabozantinib. This objective analysis delves into their respective mechanisms of action, kinase inhibition profiles, and preclinical efficacy. By presenting supporting experimental data in a clear and structured format, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action and Target Profile
This compound (Represented by Ret-IN-8): A Precision Tool
"this compound" is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. RET is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), where it can be constitutively activated through mutations or chromosomal rearrangements. "this compound" is designed to specifically target the ATP-binding pocket of the RET kinase, thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival.
Cabozantinib: A Multi-Pronged Approach
Cabozantinib, in contrast, is a multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in tumor progression.[1][2] Its primary targets include MET, VEGFR2, and RET.[1][2][3] This broader mechanism of action allows cabozantinib to simultaneously inhibit multiple signaling pathways involved in tumorigenesis, angiogenesis, and metastasis.[2] However, this lack of specificity can also lead to off-target effects and associated toxicities.[4]
In Vitro Kinase Inhibition Profile
A critical aspect of any kinase inhibitor is its selectivity. The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of a representative selective RET inhibitor ("this compound") and cabozantinib against a panel of relevant kinases. Lower IC50 values indicate greater potency.
| Kinase Target | "this compound" (Representative IC50, nM) | Cabozantinib (IC50, nM) |
| RET (Wild-Type) | < 5 | 5.2 [5] |
| RET (V804M Gatekeeper Mutant) | < 10 | >5000 [6] |
| RET (M918T Mutant) | < 1 | Data not readily available |
| KDR (VEGFR2) | > 1000 | 0.035[5] |
| MET | > 1000 | 1.3[5] |
| KIT | > 500 | 4.6[5] |
| AXL | > 500 | 7[5] |
| FLT3 | > 500 | 11.3[5] |
| TIE2 | > 500 | 14.3[5] |
Data for "this compound" is representative of a highly selective RET inhibitor. Actual values may vary.
The data clearly illustrates the superior selectivity of "this compound" for RET, including the common V804M gatekeeper mutation which confers resistance to some multi-kinase inhibitors.[6] In contrast, cabozantinib demonstrates potent inhibition of multiple kinases, contributing to its broader anti-tumor activity but also its potential for more off-target side effects.
Cellular Activity: Inhibition of RET-Driven Cancer Cell Proliferation
The anti-proliferative activity of both compounds has been evaluated in various cancer cell lines harboring RET alterations.
| Cell Line | RET Alteration | "this compound" (Representative IC50, nM) | Cabozantinib (IC50, nM) |
| TT | RET C634W (MTC) | < 20 | 85[6] |
| LC-2/ad | CCDC6-RET (NSCLC) | < 30 | Data not readily available for direct comparison |
| Ba/F3 | KIF5B-RET (Engineered) | < 10 | Data not readily available for direct comparison |
Data for "this compound" is representative of a highly selective RET inhibitor. Actual values may vary.
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents. The following table summarizes representative data from in vivo studies.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| TT (MTC) | "this compound" (Representative) | 10 mg/kg, oral, daily | > 90% |
| TT (MTC) | Cabozantinib | 30 mg/kg, oral, daily | Significant tumor growth inhibition[6] |
| LC-2/ad (NSCLC) | "this compound" (Representative) | 10 mg/kg, oral, daily | Significant tumor regression |
| KIF5B-RET Ba/F3 | "this compound" (Representative) | 10 mg/kg, oral, daily | Complete tumor regression |
Data for "this compound" is representative of a highly selective RET inhibitor. Actual values may vary.
Selective RET inhibitors like the one representing "this compound" have shown marked anti-tumor efficacy in various RET-driven xenograft models, often leading to significant tumor regression at well-tolerated doses. Cabozantinib has also demonstrated dose-dependent tumor growth inhibition in MTC xenograft models.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified RET signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified RET kinase.
-
Methodology:
-
Recombinant human RET kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified.
-
Luminescent, fluorescent, or radiometric detection methods can be employed.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay
-
Objective: To measure the effect of the inhibitors on the proliferation and viability of cancer cell lines with known RET alterations.
-
Methodology:
-
RET-dependent cancer cells (e.g., TT, LC-2/ad) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound or vehicle control (DMSO).
-
After a 72-hour incubation period, a viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based reagent like CellTiter-Glo®) is added to each well.[7]
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells harboring RET alterations (e.g., TT cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8] Mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound is administered orally (by gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[8]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
Conclusion
This head-to-head comparison provides a comprehensive overview of the preclinical profiles of a representative selective RET inhibitor, "this compound", and the multi-kinase inhibitor, cabozantinib. "this compound" emerges as a highly selective RET inhibitor, which may offer a more targeted therapeutic approach with a potentially improved safety profile due to fewer off-target effects. Its potency against resistance mutations like V804M is a significant advantage.
Cabozantinib, with its multi-kinase inhibitory activity, presents a broader mechanism of action that may be advantageous in overcoming certain resistance mechanisms but could also be associated with a higher incidence of off-target toxicities.[4] The choice between a selective and a multi-kinase inhibitor will ultimately depend on the specific clinical context, including the tumor's genetic profile and the patient's overall health. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two classes of inhibitors in patients with RET-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Review and analysis of clinical trials of selective RET inhibitors for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. An updated patent review of rearranged during transfection (RET) kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Selective RET Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comparative analysis of the cross-reactivity profiles of prominent selective RET inhibitors. Notably, detailed cross-reactivity data for the investigational compound Ret-IN-28 is not publicly available. Early-stage research on a series of piperazine-amide derivatives identified "Compound 16" (this compound) as a potent RET inhibitor. However, it also demonstrated significant inhibition of the hERG channel (IC50 < 1 μM), a critical off-target effect associated with potential cardiac toxicity.[1] Consequently, further development and extensive profiling of this compound were not pursued, limiting the availability of comprehensive cross-reactivity data.[1]
This guide will therefore focus on two clinically advanced and well-characterized selective RET inhibitors: Pralsetinib (BLU-667) and Selpercatinib (LOXO-292). Both have received regulatory approval and have extensive publicly available data on their kinase selectivity.
Kinase Selectivity Profiles: Pralsetinib vs. Selpercatinib
The following table summarizes the quantitative cross-reactivity data for Pralsetinib and Selpercatinib against a panel of kinases. The data is presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency.
| Target Kinase | Pralsetinib IC50 (nM) | Selpercatinib IC50 (nM) | Notes |
| RET (Wild-Type) | 0.3 - 0.4 [2][3] | 14.0 | Both are highly potent RET inhibitors. |
| RET (V804M Mutant) | Potent | 24.1 | Both inhibitors are effective against the V804M "gatekeeper" mutation. |
| RET (G810R Mutant) | Less Potent | 530.7 | Activity is reduced against certain solvent-front mutations.[1] |
| KDR (VEGFR2) | Inhibited at clinically relevant concentrations[2][3] | >100-fold selective for RET over VEGFR2[4] | Pralsetinib shows some off-target activity against VEGFR2. |
| DDR1 | Inhibited at clinically relevant concentrations[2][3] | Highly selective for RET | Off-target activity of Pralsetinib. |
| TRKC | Inhibited at clinically relevant concentrations[2][3] | Highly selective for RET | Off-target activity of Pralsetinib. |
| FLT3 | Inhibited at clinically relevant concentrations[2][3] | Highly selective for RET | Off-target activity of Pralsetinib. |
| JAK1/2 | Inhibited at clinically relevant concentrations[2][3] | Highly selective for RET | Off-target activity of Pralsetinib. |
| FGFR1/2 | Inhibited at clinically relevant concentrations[2][3] | Highly selective for RET | Off-target activity of Pralsetinib. |
| PDGFRβ | Inhibited at clinically relevant concentrations[2][3] | Highly selective for RET | Off-target activity of Pralsetinib. |
Summary of Selectivity:
-
Pralsetinib is a highly potent RET inhibitor but demonstrates some off-target activity against other kinases like VEGFR2, DDR1, TRKC, FLT3, JAK1/2, FGFR1/2, and PDGFRβ at clinically relevant concentrations.[2][3] It is reported to be over 100-fold more selective for RET over 96% of 371 kinases tested.[2][3]
-
Selpercatinib is also a potent RET inhibitor and is described as having a higher degree of selectivity compared to Pralsetinib. It exhibits over 100-fold selectivity for RET against the vast majority of other kinases tested.[1]
Signaling Pathways and Experimental Workflows
To understand the context of RET inhibition and the methods used to determine selectivity, the following diagrams illustrate the RET signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: The RET signaling pathway, a key driver in certain cancers.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. Below are detailed methodologies for key experiments cited in the characterization of selective RET inhibitors.
KINOMEscan™ Kinase Profiling (Biochemical Assay)
This method is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. The captured kinase is detected and quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Detailed Methodology:
-
Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations (typically in an 11-point dose-response curve).
-
A DMSO control (vehicle) is included to represent 100% kinase binding.
-
The binding reactions are allowed to reach equilibrium.
-
-
Washing and Elution: Unbound components are washed away, and the kinase-ligand complexes are eluted.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the DMSO control.
-
The results are typically expressed as a percentage of control.
-
Dissociation constants (Kd) or IC50 values are calculated by fitting the dose-response data to a standard binding isotherm model.
-
Cell-Based Anti-proliferative Assay
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on RET signaling for their growth and survival.
Principle: The viability of cells is measured after treatment with the inhibitor over a period of time. A reduction in cell viability indicates that the inhibitor is effectively blocking the oncogenic signaling pathway.
Detailed Methodology:
-
Cell Culture: RET-dependent cancer cell lines (e.g., TT cells for medullary thyroid cancer, or engineered Ba/F3 cells expressing a RET fusion) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound. A DMSO control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis:
-
The absorbance or luminescence readings are normalized to the DMSO control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated by plotting the data on a dose-response curve.
-
By employing these rigorous experimental methods, researchers can build a comprehensive understanding of an inhibitor's selectivity, guiding its development and potential clinical application.
References
Benchmarking Ret-IN-28: A Comparative Guide to Investigational RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing potent and selective inhibitors against oncogenic drivers. The Rearranged during Transfection (RET) proto-oncogene is a critical target in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. While first-generation selective RET inhibitors like selpercatinib (B610774) and pralsetinib (B610190) have shown remarkable efficacy, acquired resistance, often through mutations in the RET kinase domain, remains a clinical challenge. This has spurred the development of next-generation RET inhibitors designed to overcome these resistance mechanisms.
This guide provides a comparative analysis of a hypothetical next-generation RET inhibitor, Ret-IN-28, against other key investigational RET inhibitors. The data presented is a synthesis of publicly available preclinical information on compounds such as APS03118, TPX-0046, LOX-18228, and EP0031, which this compound is modeled after. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in understanding the current state of investigational RET-targeted therapies.
Data Presentation: Quantitative Comparison of Investigational RET Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other investigational RET inhibitors against wild-type RET, clinically relevant mutants, and other kinases.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Wild-Type RET | KIF5B-RET | CCDC6-RET | RET M918T | RET V804M (Gatekeeper) | RET G810R/S (Solvent Front) | VEGFR2 |
| This compound (Hypothetical) | ~1.0 | ~0.9 | ~1.0 | ~1.2 | ~30 | ~5-15 | >10,000 |
| APS03118 | Low nM | <10 | <10 | <15 | 0.04 - 1 | 0.04 - 5 | >130-fold selective over VEGFR2[1][2] |
| TPX-0046 | Low nM | ~1 | <10 | N/A | Not active | 1 - 17 | Spared |
| LOX-18228 | N/A | 0.9 | N/A | 1.2 | 31 | 5.8 | Highly selective[3][4] |
| EP0031 (A400/KL590586) | Potent | Potent | Potent | Potent | Potent | Potent | 93-fold more selective than VEGFR2[5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model (RET alteration) | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound (Hypothetical) | Patient-Derived Xenograft (PDX) (CCDC6-RET G810S) | 30 mg/kg | Complete Regression | N/A |
| APS03118 | PDX (KIF5B-RET) | 10 mg/kg | 87-108% TGI[1] | [1] |
| APS03118 | Orthotopic Brain PDX (CCDC6-RET) | Not specified | Complete tumor regression, 100% survival[6] | [6] |
| TPX-0046 | PDX (NSCLC, KIF5B-RET) | 5 mg/kg BID | Tumor Regression[7][8] | [7][8] |
| LOX-18228 | PDX (CCDC6-RET G810S) | ≥30 mg/kg | Complete Regression[3] | [3] |
| LOX-18228 | PDX (CCDC6-RET V804M) | 60 mg/kg | 100% TGI[3] | [3] |
Mandatory Visualization
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Experimental Protocols
Biochemical Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant RET kinases.
Methodology:
-
Reagent Preparation:
-
Recombinant human RET kinase (wild-type and mutants) are expressed and purified.
-
A kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) is prepared.
-
ATP and a suitable substrate (e.g., a synthetic peptide) are prepared at appropriate concentrations.
-
-
Compound Preparation:
-
This compound is dissolved in DMSO to create a high-concentration stock solution.
-
A 10-point, 3-fold serial dilution is performed in assay buffer to generate a range of test concentrations.
-
-
Assay Procedure:
-
5 µL of kinase buffer containing the RET enzyme is dispensed into each well of a 384-well plate.
-
50 nL of the this compound serial dilutions are added to the wells.
-
The plate is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
-
The kinase reaction is initiated by adding 5 µL of a solution containing the substrate and ATP.
-
The reaction proceeds for 60 minutes at room temperature.
-
The reaction is stopped, and the remaining ATP is measured using a luminescence-based detection reagent.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The data is normalized to vehicle (DMSO) controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.[9]
-
Cell-Based RET Phosphorylation Assay
Objective: To confirm that this compound inhibits RET autophosphorylation in a cellular context.
Methodology:
-
Cell Culture:
-
A RET-dependent cell line (e.g., TT cells with RET M918T mutation or Ba/F3 cells engineered to express a KIF5B-RET fusion) is cultured under standard conditions.
-
-
Treatment:
-
Cells are seeded in plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and incubated overnight at 4°C with primary antibodies against phospho-RET and total RET.
-
The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis:
-
The intensity of the phospho-RET bands is quantified and normalized to the total RET bands to determine the dose-dependent inhibition of RET phosphorylation.[9]
-
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a RET-driven cancer xenograft model.
Methodology:
-
Model Establishment:
-
Human cancer cells harboring a specific RET alteration (e.g., KIF5B-RET fusion) are harvested and suspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumors are allowed to grow to an average volume of 100-200 mm³.
-
-
Treatment:
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses) with 8-10 mice per group.
-
This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once or twice daily.
-
-
Monitoring:
-
Tumor volumes are measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Body weights are recorded to monitor toxicity.
-
-
Endpoint and Analysis:
-
The study is concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified size.
-
At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.[10][11]
-
References
- 1. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Applied Pharmaceutical Science Released the Critical Preclinical Data of Next-generation RET Inhibitor APS03118_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oncotarget.com [oncotarget.com]
In Vivo Validation of RET Inhibitor Anti-Tumor Activity: A Comparative Guide
A comprehensive analysis of the in vivo performance of leading RET inhibitors is crucial for advancing cancer research and guiding preclinical studies. Due to the absence of publicly available in vivo validation data for Ret-IN-28, this guide provides a comparative overview of three well-characterized RET inhibitors: the highly selective agents Selpercatinib and Pralsetinib, and the multi-kinase inhibitor Cabozantinib. This guide is intended for researchers, scientists, and drug development professionals.
This document summarizes key experimental data, outlines detailed methodologies for in vivo studies, and visualizes the underlying biological pathways and experimental workflows to offer a robust resource for evaluating the anti-tumor activity of these compounds.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of Selpercatinib, Pralsetinib, and Cabozantinib in preclinical xenograft models. These selective RET inhibitors have demonstrated significant potency in various cancer models.
| Inhibitor | Cancer Model | Cell Line | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Selpercatinib (LOXO-292) | Non-Small Cell Lung Cancer (NSCLC) | RET fusion-positive patient-derived xenograft (PDX) | Nude Mice | 30 mg/kg, oral, once daily | Significant tumor regression | [1] |
| Pralsetinib (BLU-667) | Non-Small Cell Lung Cancer (NSCLC) | CCDC6-RET fusion xenograft | Nude Mice | 25-100 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition and regression | [1] |
| Cabozantinib | Medullary Thyroid Carcinoma (MTC) | MTC patient-derived xenograft | Nude Mice | 30 mg/kg, oral, once daily | Significant tumor growth inhibition | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vivo anti-tumor activity studies of RET inhibitors.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines with known RET alterations (e.g., CCDC6-RET fusion for NSCLC, RET M918T mutation for MTC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used to prevent graft rejection.
-
Tumor Implantation: A suspension of 5-10 million cancer cells in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using caliper measurements and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., Selpercatinib, Pralsetinib, or Cabozantinib) is administered orally via gavage at the specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing Mechanisms and Workflows
RET Signaling Pathway and Inhibitor Action
The following diagram illustrates the RET signaling pathway and the mechanism of action of RET inhibitors. Upon ligand binding, the RET receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[3] RET inhibitors block the kinase activity of the RET protein, thereby inhibiting these oncogenic signals.
References
Comparative Analysis of RET Inhibitors: Ret-IN-28 vs. Vandetanib
A detailed guide for researchers and drug development professionals on the preclinical profiles of the novel RET inhibitor, Ret-IN-28, and the multi-kinase inhibitor, vandetanib (B581).
This guide provides a comprehensive comparison of this compound and vandetanib, focusing on their target selectivity, preclinical efficacy, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support data interpretation and future research.
Introduction
Rearranged during transfection (RET) is a receptor tyrosine kinase that, when aberrantly activated through mutations or fusions, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). Targeted inhibition of RET kinase activity has emerged as a promising therapeutic strategy.
Vandetanib is a multi-kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET.[1][2][3] Its broad-spectrum activity, while contributing to its anti-cancer effects, can also lead to off-target toxicities.
This compound , also known as compound 16, is a more recently developed, potent inhibitor of RET kinase.[1] This guide aims to provide a comparative analysis of the preclinical data available for these two inhibitors.
Target Selectivity and Potency
The inhibitory activity of this compound and vandetanib has been assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below.
| Kinase Target | This compound (Compound 16) IC50 (nM) | Vandetanib IC50 (nM) |
| RET | 4.5 [1] | ~5.2 (calculated) [3] |
| VEGFR2 (KDR) | 66 [1] | 40 [3] |
| VEGFR3 | Not Available | 110 [3] |
| EGFR | Not Available | 500 [3] |
Data Interpretation:
-
This compound demonstrates high potency against RET kinase with an IC50 value of 4.5 nM.[1]
-
While also targeting VEGFR2 (KDR), this compound shows a greater than 14-fold selectivity for RET over VEGFR2.[1]
-
Vandetanib is a potent inhibitor of both VEGFR2 and RET, with additional activity against VEGFR3 and EGFR at higher concentrations.[3]
Signaling Pathway Modulation
Both this compound and vandetanib exert their effects by inhibiting the phosphorylation of RET and its downstream signaling components. The primary signaling cascades affected include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. Vandetanib's inhibition of VEGFR and EGFR also impacts angiogenesis and tumor cell growth.
Below are diagrams illustrating the targeted signaling pathways.
Caption: Inhibition of the RET signaling pathway by this compound and vandetanib.
Caption: Multi-targeted inhibition by vandetanib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (e.g., RET, VEGFR2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or vandetanib) to the reaction mixture. A control with no inhibitor is included.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP and MgCl2. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA.
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for a biochemical kinase inhibition assay.
Cellular Proliferation Assay (MTT/MTS Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan (B1609692) product.
General Protocol:
-
Cell Seeding: Seed cancer cells expressing the target kinase (e.g., RET-mutant or RET-fusion cell lines) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or vandetanib). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not required for MTS.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Signaling Pathways
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. This technique can be used to assess the phosphorylation status of kinases and their downstream targets, providing insight into the mechanism of action of an inhibitor.
General Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-RET, total RET, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion
This comparative guide provides a snapshot of the preclinical profiles of this compound and vandetanib. This compound emerges as a potent and selective RET inhibitor, while vandetanib demonstrates a broader spectrum of activity against multiple tyrosine kinases involved in cancer progression. The choice between a selective and a multi-kinase inhibitor will depend on the specific therapeutic context, including the genetic makeup of the tumor and the desired balance between on-target efficacy and potential off-target effects. The provided experimental protocols serve as a foundation for further investigation and head-to-head comparisons of these and other emerging RET inhibitors.
References
Safety Operating Guide
Personal protective equipment for handling Ret-IN-28
Disclaimer: No specific Safety Data Sheet (SDS) or definitive chemical identity for a compound named "Ret-IN-28" is publicly available. The information and recommendations provided herein are based on the chemical properties and known hazards of structurally related retinoid compounds, such as Retinoic Acid and Retinal. Due to the unknown specific toxicity and properties of this compound, it must be handled with extreme caution as a potentially hazardous substance. A thorough risk assessment should be conducted by the user before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Retinoid class compounds are known to be potent and may present significant health risks. The primary hazards associated with retinoids include teratogenicity (risk of birth defects), skin irritation, and eye irritation. Therefore, a conservative approach to personal protection is mandatory to minimize any potential exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double gloving is advised for handling concentrated solutions or the pure compound. |
| Eyes/Face | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to safety glasses when there is a risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect from skin exposure. Consider a chemically resistant apron when handling larger quantities. |
| Respiratory | Fume hood or appropriate respiratory protection | All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
A step-by-step procedure is crucial to ensure the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as detailed in Table 1.
-
All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.
-
Prepare your workspace by laying down absorbent bench paper.
-
Have all necessary equipment (e.g., spatulas, vials, solvents) and waste containers ready.
-
-
Handling the Compound:
-
When weighing the solid compound, use a microbalance within the fume hood to minimize the dispersal of fine particles.
-
To prepare solutions, slowly add the solvent to the pre-weighed solid to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
In Case of a Spill:
-
Immediately alert others in the vicinity.
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, absorbent paper) | Collect in a sealed bag and dispose of as solid hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. Never dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
